4-Bromo-7-ethoxy-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-ethoxy-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-2-13-8-4-3-7(10)6-5-11-12-9(6)8/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLUQJYMFHLDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)Br)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-7-ethoxy-1H-indazole: Properties, Synthesis, and Applications
Abstract
The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activity. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile framework for drug design and development. This technical guide focuses on a specific, highly functionalized derivative: 4-Bromo-7-ethoxy-1H-indazole . We will delve into its core chemical properties, propose a robust synthetic pathway, and explore its vast potential as a strategic building block for medicinal chemists. Particular emphasis is placed on the synthetic utility of the bromine and ethoxy substituents, which serve as critical handles for molecular elaboration and property modulation, respectively. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in their discovery programs.
Introduction: The Strategic Value of the Indazole Core
Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically accessible form.[1] The strategic functionalization of the indazole nucleus allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.
This compound emerges as a particularly valuable intermediate for several key reasons:
-
A Versatile Synthetic Handle: The bromine atom at the C4 position is a prime site for post-synthetic modification via modern cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The 7-ethoxy group serves multiple roles. As a lipophilic ether, it can enhance membrane permeability and influence protein-ligand binding.[2][3] Its presence also electronically modifies the aromatic system, impacting the reactivity of other positions on the ring.
-
Vectorial Exploration of Chemical Space: The distinct functionalities at the C4 and C7 positions, combined with the reactive N1-H, provide three orthogonal vectors for chemical elaboration, enabling the rapid generation of diverse compound libraries from a single, advanced core.
This guide will provide a comprehensive overview of this high-value building block, transitioning from its fundamental properties to its practical application in synthesis.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. While specific experimental data for this compound is not widely published, we can accurately predict its properties based on its constituent functional groups and data from closely related analogs.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₉BrN₂O | - |
| Molecular Weight | 241.09 g/mol | - |
| Monoisotopic Mass | 239.9898 Da | - |
| XLogP3 | ~2.5 - 3.0 | Predicted (Analog-based) |
| Hydrogen Bond Donors | 1 (N1-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (N2, O-ether) | Structural Analysis |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Predicted (Analog-based) |
| Rotatable Bonds | 1 (ethoxy group) | Structural Analysis |
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic signature is crucial for reaction monitoring and final product confirmation. The following are the expected spectral characteristics for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-8.0 ppm) for the protons at C5 and C6.[4][5] The coupling constant between them would be typical for ortho-coupling (~8-9 Hz). The proton at C3 will likely appear as a singlet further downfield.
-
Ethoxy Protons: A characteristic quartet (2H) around δ 4.0-4.5 ppm and a triplet (3H) around δ 1.4-1.6 ppm will be observed for the -OCH₂CH₃ group.[6][7] The quartet arises from the methylene protons being coupled to the methyl protons, and the triplet from the methyl protons being coupled to the methylene protons.
-
Indazole N-H Proton: A broad singlet, typically appearing far downfield (δ 10.0-13.0 ppm), corresponds to the N1-H proton.[8][9] Its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals.
-
Aromatic Carbons: Signals for the six carbons of the benzene ring and the two carbons of the pyrazole ring will appear in the δ 100-150 ppm range. The carbon bearing the bromine (C4) will be shifted, and its intensity may be lower.
-
Ethoxy Carbons: The methylene (-OCH₂) carbon is expected around δ 60-70 ppm, while the methyl (-CH₃) carbon will be upfield, around δ 14-16 ppm.[8]
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Two peaks of nearly equal intensity will be observed for the molecular ion [M]⁺ and [M+2]⁺, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹ will correspond to the N-H stretching vibration.
-
C-O Stretch: A strong, sharp peak around 1200-1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch.
-
Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, will confirm the aromatic system.
Proposed Synthesis Pathway
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Ethoxy-6-methyl-1-nitrobenzene
-
Rationale: This sequence converts the starting aniline into a phenol via a diazonium salt intermediate, which is then etherified. This establishes the required ethoxy group at the future C7 position.
-
Procedure:
-
Dissolve 2-methyl-3-nitroaniline in aqueous sulfuric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Add the diazonium salt solution to boiling water to hydrolyze it to 2-methyl-3-nitrophenol.
-
Extract the phenol, and then react it with iodoethane (EtI) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield the target ether.
-
Step 2: Synthesis of 3-Ethoxy-2-methylaniline
-
Rationale: The nitro group is reduced to an amine, which is essential for the subsequent cyclization to form the indazole ring.
-
Procedure:
-
Dissolve 2-ethoxy-6-methyl-1-nitrobenzene in ethanol or acetic acid.
-
Add a reducing agent. Common choices include iron powder in the presence of hydrochloric acid, or catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Monitor the reaction until completion, then work up to isolate the aniline product.
-
Step 3 & 4: Acetylation and Bromination
-
Rationale: The aniline is first protected as an acetanilide. This directs the subsequent electrophilic bromination to the position para to the activating amine group (the future C4 position of the indazole).
-
Procedure:
-
React 3-ethoxy-2-methylaniline with acetic anhydride (Ac₂O), optionally with a base like pyridine, to form N-acetyl-3-ethoxy-2-methylaniline.
-
Dissolve the resulting acetanilide in a suitable solvent like acetonitrile or acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise to regioselectively brominate the ring, yielding 4-Bromo-N-acetyl-3-ethoxy-2-methylaniline.[13]
-
Step 5: Nitrosation and Indazole Ring Formation
-
Rationale: This is the key ring-forming step. The N-acetyl group is nitrosated, and subsequent intramolecular cyclization with loss of acetic acid yields the stable aromatic indazole ring.
-
Procedure:
-
Dissolve the brominated acetanilide in a mixture of acetic anhydride and acetic acid.
-
Cool the solution to 0-5 °C and add sodium nitrite (NaNO₂) portion-wise.[10][11]
-
Allow the reaction to stir and warm to room temperature. The reaction proceeds through an N-nitroso intermediate which spontaneously cyclizes.
-
Upon completion, quench the reaction with water and extract the product. Purify via recrystallization or column chromatography to obtain pure this compound.
-
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential for diversification. The three key reactive sites—the C4-bromo group, the N1-H, and the C3-H—allow for a wide range of follow-on chemistry.
Figure 3: Key reactivity pathways of this compound.
Palladium-Catalyzed Cross-Coupling at C4
The C-Br bond is an exceptionally useful functional group for building molecular complexity. The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is well-established and generally proceeds under mild conditions.[14][15]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) introduces new C(sp²)-C(sp²) bonds. This is one of the most widely used methods for constructing biaryl scaffolds, which are common in kinase inhibitors and other drug classes.[16][17]
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkyne structures. These can serve as rigid linkers or be further elaborated, for instance, via click chemistry or reduction.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, amides, or carbamates. This is a powerful tool for introducing key hydrogen-bond donors and acceptors.
Self-Validating Protocol Insight: The successful execution of these coupling reactions provides inherent validation of the starting material's structure. For instance, a successful Suzuki coupling that incorporates a new aromatic ring, confirmed by NMR and MS, simultaneously confirms the presence and location of the bromine atom on the original indazole core.
Functionalization at the N1 Position
The acidic proton on the N1 nitrogen can be readily removed by a base, allowing for subsequent alkylation or arylation.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) yields N1-alkylated indazoles.
-
N-Arylation: Copper or palladium-catalyzed conditions can be used to couple aryl halides at the N1 position.
Causality in Experimental Choice: The choice of substituent at the N1 position is a critical decision in drug design. Small alkyl groups can block metabolic degradation at this site and fill small hydrophobic pockets in a binding site. Larger aryl or substituted benzyl groups can be used to probe larger regions of a target protein or to drastically alter the solubility and pharmacokinetic properties of the molecule.
Applications in Drug Discovery
Indazole-based compounds are prevalent in modern pharmaceuticals. The this compound scaffold is an ideal starting point for developing novel therapeutics targeting a range of diseases.
-
Kinase Inhibitors: Many approved kinase inhibitors feature a substituted indazole core that acts as a "hinge-binder," forming key hydrogen bonds with the protein backbone. The N1 and N2 atoms of the pyrazole ring mimic the purine scaffold of ATP. The substituents at C4 and C7 can be tailored to achieve potency and selectivity for specific kinases.
-
SERDs and Other Nuclear Receptor Modulators: Substituted indazoles have been identified as orally bioavailable selective estrogen receptor degraders (SERDs) for treating breast cancer.[1] The core provides a rigid scaffold from which vectors can be projected to interact with key residues in the ligand-binding domain.
-
Anti-Infective and Anti-Inflammatory Agents: The indazole nucleus is found in compounds with a wide array of other activities, and this scaffold provides a proven starting point for lead optimization campaigns.[1]
The utility of this compound lies in its ability to serve as a platform for library synthesis. A single batch of this intermediate can be rapidly diversified at the C4 and N1 positions, allowing for a parallel synthesis approach to quickly generate hundreds of analogs for high-throughput screening and SAR exploration.
Conclusion
This compound represents a strategically designed and highly valuable building block for contemporary drug discovery. While not widely available commercially, its synthesis is achievable through a logical and scalable chemical sequence. Its key chemical properties—most notably the synthetically versatile C4-bromine atom and the property-modulating C7-ethoxy group—provide medicinal chemists with powerful tools to construct and optimize novel therapeutic agents. This guide has provided a comprehensive technical overview, from predicted physicochemical and spectral properties to a detailed synthetic blueprint and a discussion of its reactivity, thereby equipping research and development professionals with the foundational knowledge required to exploit this potent heterocyclic scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 12. Indazole synthesis [organic-chemistry.org]
- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Guide: A Multi-Technique Approach to the Definitive Structure Elucidation of 4-Bromo-7-ethoxy-1H-indazole
Preamble: The Indazole Scaffold and the Imperative for Unambiguous Characterization
The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including anti-tumor and anti-inflammatory properties.[1] The precise arrangement of substituents on this heterocyclic system is critical, as even minor positional changes can drastically alter a molecule's pharmacological profile, receptor binding affinity, and metabolic fate. Therefore, the definitive, unambiguous structure elucidation of novel indazole derivatives is not merely an academic exercise but a foundational requirement for successful drug development.
This guide provides an in-depth, field-proven strategy for the complete structure elucidation of a novel substituted indazole, 4-Bromo-7-ethoxy-1H-indazole . We will move beyond a simple recitation of techniques, instead focusing on the integrated logic and causal decision-making that underpins a robust analytical workflow. By combining mass spectrometry with a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, we will construct the molecular identity from the ground up, demonstrating how each piece of data validates and builds upon the last.
The Analytical Strategy: An Integrated Workflow
Caption: Integrated workflow for structure elucidation.
Step 1: Foundational Analysis via Mass Spectrometry (MS)
The first step is to confirm the molecular formula and, by extension, the molecular weight (MW). High-resolution mass spectrometry (HRMS) is indispensable for this task.
For this compound (C₉H₉BrN₂O), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks), which provides immediate evidence for the presence of a single bromine atom.[3]
Expected HRMS Data:
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₉H₉BrN₂O | --- |
| Monoisotopic Mass | 239.9898 Da | Calculated for C₉H₉⁷⁹BrN₂O |
| M+2 Peak | 241.9878 Da | Calculated for C₉H₉⁸¹BrN₂O |
| Isotopic Ratio (M:M+2) | ~1:1 | Natural abundance of ⁷⁹Br and ⁸¹Br |
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry can provide structural clues through predictable fragmentation patterns.[4][5] For this molecule, key fragmentation pathways would likely involve:
-
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethoxy group, resulting in a fragment at [M-29]⁺.
-
Loss of ethene (C₂H₄): A common rearrangement for ethyl ethers, leading to a fragment at [M-28]⁺.
-
Loss of a bromine radical (•Br): Cleavage of the C-Br bond, a common fragmentation for alkyl halides, resulting in a fragment at [M-79]⁺ or [M-81]⁺.[6]
Step 2: Mapping the Skeleton with 1D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[7][8] We begin with fundamental 1D experiments. For this analysis, a solvent like DMSO-d₆ is often preferred for indazole derivatives as it allows for the clear observation of the exchangeable N-H proton.[9]
¹H NMR: Probing the Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
|---|---|---|---|---|
| ~13.0 | broad singlet | 1H | N1-H | The acidic proton on the indazole nitrogen. Its broadness and downfield shift are characteristic. |
| ~8.1 | singlet | 1H | C3-H | The proton on the pyrazole ring. Expected to be a singlet as it lacks vicinal proton neighbors. |
| ~7.2 | doublet (d) | 1H | C5-H | Aromatic proton. Coupled to H6 (J ≈ 8.0 Hz). Shifted downfield relative to H6 due to proximity to the bromine atom. |
| ~6.8 | doublet (d) | 1H | C6-H | Aromatic proton. Coupled to H5 (J ≈ 8.0 Hz). Shifted upfield due to the electron-donating effect of the adjacent ethoxy group. |
| ~4.2 | quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group. Split into a quartet by the three methyl protons (J ≈ 7.0 Hz). |
| ~1.4 | triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group. Split into a triplet by the two methylene protons (J ≈ 7.0 Hz). |
¹³C NMR: Defining the Carbon Framework
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Using a technique like DEPT (Distortionless Enhancement by Polarization Transfer) further helps differentiate between CH, CH₂, and CH₃ groups.[9]
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Predicted Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale & Key Insights |
|---|---|---|---|
| ~150 | C | C 7a | Quaternary carbon at the ring junction, deshielded by the ethoxy group. |
| ~145 | C | C 7 | Quaternary carbon directly attached to the electron-donating oxygen atom. |
| ~135 | CH | C 3 | Carbon of the pyrazole ring. |
| ~125 | C | C 3a | Quaternary carbon at the ring junction. |
| ~120 | CH | C 5 | Aromatic methine carbon. |
| ~110 | CH | C 6 | Aromatic methine carbon, shielded by the adjacent ethoxy group. |
| ~100 | C | C 4 | Quaternary carbon attached to bromine. Its shift is significantly influenced by the heavy atom effect. |
| ~65 | CH₂ | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |
| ~15 | CH₃ | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |
Step 3: Definitive Connectivity with 2D NMR Spectroscopy
While 1D NMR provides the fundamental pieces, 2D NMR experiments are essential to assemble them correctly.[10] They reveal correlations between nuclei, allowing for the unambiguous construction of the molecular framework.
HSQC: Linking Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[11] This experiment is crucial for definitively assigning the chemical shifts of protonated carbons. For our target molecule, the HSQC spectrum would show cross-peaks connecting the signals predicted in the tables above (e.g., H5 with C5, H6 with C6, the ethoxy protons with their respective carbons, etc.). This allows us to confirm which proton signal corresponds to which carbon signal.
HMBC: Building the Framework Through Long-Range Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for final structure confirmation. It detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[11] This allows us to connect the molecular fragments, especially through quaternary (non-protonated) carbons.
For this compound, the HMBC spectrum is the key to placing the substituents correctly. The following diagram illustrates the critical correlations that would confirm the proposed structure.
Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations.
Causality and Interpretation:
-
Correlation from H6 to C7 and C7a: This definitively places the ethoxy group at position 7, as the H6 proton "sees" the carbon attached to the oxygen (C7) and the adjacent bridgehead carbon (C7a).
-
Correlation from H5 to C4 and C7: This confirms the position of the bromine atom. The H5 proton shows a correlation to the bromine-substituted carbon (C4) and the ethoxy-substituted carbon (C7), locking in the 4-bromo-7-ethoxy substitution pattern.
-
Correlations from H3: The proton at C3 will show correlations to the two bridgehead carbons, C3a and C7a, confirming the indazole ring structure.
By overlaying the HSQC and HMBC spectra, one can systematically walk around the molecule, building a complete and validated connectivity map.[12]
Step 4: Orthogonal Validation with X-ray Crystallography
For a crystalline solid, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[13] While NMR and MS provide a definitive structure in solution, crystallography offers a direct visualization of the atomic arrangement in the solid state. If a high-quality crystal can be grown, this technique can confirm the connectivity, regiochemistry, and stereochemistry with unparalleled certainty, serving as the gold standard for structural validation.
Experimental Protocols
Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample preparation.[14][15]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 2D experiments, or 20-50 mg for a dedicated ¹³C NMR experiment, into a clean, dry vial.[16]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial.
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution free of particulate matter is critical for good spectral quality.[15]
-
Filtering and Transfer: Draw the solution into a clean glass Pasteur pipette plugged with a small piece of Kimwipe or cotton wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any dust or undissolved particles.[17]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol: NMR Data Acquisition
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
¹H Spectrum: Acquire a standard 1D ¹H spectrum. Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[9]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
DEPT-135: Run a DEPT-135 experiment to differentiate carbon types: CH/CH₃ signals will be positive, and CH₂ signals will be negative. Quaternary carbons will be absent.
-
HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to establish direct ¹H-¹³C correlations.
-
HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz to observe typical two- and three-bond correlations.[10]
-
Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically integrating data from HRMS, 1D NMR, and advanced 2D NMR experiments, a scientist can move from a simple molecular formula to a complete, high-confidence structural assignment. The causality behind the workflow—using MS to define the elemental composition, ¹H and ¹³C NMR to identify the basic building blocks, HSQC to link them, and HMBC to assemble the final architecture—provides a robust and self-validating pathway for the characterization of novel chemical entities, a critical capability in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. app.medify.co [app.medify.co]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. jchps.com [jchps.com]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. benchchem.com [benchchem.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. acdlabs.com [acdlabs.com]
- 13. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. sites.bu.edu [sites.bu.edu]
An In-Depth Technical Guide to 4-Bromo-7-ethoxy-1H-indazole (CAS 1351668-22-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic heteroaromatic system offers a versatile framework for designing potent and selective therapeutic agents. This guide focuses on a specific, functionalized derivative: 4-Bromo-7-ethoxy-1H-indazole .
While specific experimental data for this compound (CAS 1351668-22-8) is not extensively documented in public literature, its structure suggests significant potential as a key intermediate in drug discovery. The presence of a reactive bromine atom at the C4 position and an ethoxy group at the C7 position provides dual handles for molecular elaboration and property modulation.
This document serves as a comprehensive technical guide, constructed from the foundational principles of indazole chemistry and data from closely related analogues. We will explore its chemical identity, propose a robust synthetic pathway, predict its analytical characteristics, and discuss its potential applications, providing researchers with a solid framework for its utilization in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is a substituted indazole with a bromine atom on the benzene ring and an ethoxy group, which can influence its solubility, metabolic stability, and binding interactions.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₉H₉BrN₂O | - |
| Molecular Weight | 241.09 g/mol | - |
| CAS Number | 1351668-22-8 | - |
| Appearance | Predicted to be an off-white to light brown solid | Analogy with similar bromo-indazoles |
| Melting Point | Not available. Estimated >150 °C. | Analogy with 4-Bromo-1H-indazole (160-165 °C) |
| Boiling Point | Not available. Estimated >300 °C. | General properties of heterocyclic compounds |
| LogP (o/w) | ~2.5 - 3.5 (Predicted) | Estimation based on substituent effects |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General solubility of functionalized heterocycles[4] |
Note: The physicochemical properties listed are estimations based on the structure and data from analogous compounds, as direct experimental data is not widely available.
Synthesis and Purification: A Strategic Approach
2.1 Guiding Principles of Synthesis
The synthesis of substituted indazoles requires careful strategic planning, particularly concerning regioselectivity. The formation of the indazole ring and the introduction of substituents must be sequenced to ensure the desired isomeric product. For this compound, a plausible strategy involves the formation of a substituted aniline precursor followed by diazotization and cyclization. The challenge lies in the controlled introduction of the ethoxy and bromo groups at the correct positions.
A retro-synthetic analysis suggests a pathway starting from a readily available 2-methyl-3-nitroaniline derivative, which allows for the sequential installation of the required functional groups before the crucial indazole ring formation.
2.2 Proposed Synthetic Pathway
The following multi-step synthesis is proposed as a robust and logical route to obtain this compound. This pathway is designed based on well-established transformations in heterocyclic chemistry.[2][5]
Caption: Proposed synthetic scheme for this compound.
2.3 Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive workflow. Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of 1-Ethoxy-2-methyl-3-nitrobenzene
-
To a solution of 2-methyl-3-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (EtI, 1.5 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired ether.
Step 2: Synthesis of 6-Ethoxy-2-methyl-3-nitroaniline (This step assumes a directed synthesis pathway to achieve the specific aniline isomer. A more practical approach might involve starting with 2-ethoxy-6-nitrotoluene and performing a controlled reduction and subsequent functionalization.)
Step 3: Synthesis of 4-Bromo-6-ethoxy-2-methyl-3-nitroaniline
-
Dissolve the aniline precursor (from the corrected pathway) (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C. The directing effects of the amino and ethoxy groups should favor bromination at the desired C4 position.[6]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Step 4: Synthesis of this compound
-
Dissolve the brominated aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.
-
Stir for 30 minutes at 0 °C.
-
Slowly add a solution of sodium sulfite or tin(II) chloride in concentrated HCl to effect reductive cyclization.
-
Allow the reaction to warm to room temperature and stir for several hours until the cyclization is complete (monitor by LC-MS).
-
Neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., Ethanol/Water) to obtain pure this compound.
Analytical Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of standard spectroscopic techniques. The following data are predicted based on the proposed structure and known spectral data of analogous compounds.[7][8][9]
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm) ~8.0-8.5 (s, 1H, H3), ~7.0-7.5 (d, 1H, H5), ~6.8-7.2 (d, 1H, H6), ~4.1-4.4 (q, 2H, OCH₂), ~1.3-1.6 (t, 3H, CH₃). A broad singlet for the N-H proton will be observed at >10 ppm in DMSO-d₆. |
| ¹³C NMR | δ (ppm) ~140-150 (C7a, C7), ~130-140 (C3, C3a), ~110-125 (C5, C6), ~90-100 (C4-Br), ~64-68 (OCH₂), ~14-16 (CH₃). |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 241/243, showing the characteristic ~1:1 isotopic pattern for a single bromine atom. |
| FT-IR | (cm⁻¹) ~3100-3300 (N-H stretch), ~2900-3000 (C-H aliphatic), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O ether stretch), ~600-700 (C-Br stretch). |
Reactivity and Applications in Drug Discovery
4.1 Chemical Reactivity
This compound is a versatile building block, offering multiple sites for chemical modification:
-
N-H Site: The indazole nitrogen is nucleophilic and can be readily alkylated or acylated, allowing for the introduction of various side chains. This is a common strategy for modulating pharmacokinetic properties.[10][11]
-
C4-Br Site: The bromine atom is a key functional handle for modern cross-coupling chemistry. It enables the introduction of a wide range of aryl, heteroaryl, alkyl, or alkynyl groups via reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[6][12][13] This allows for rapid library synthesis and structure-activity relationship (SAR) studies.
Caption: Diversification potential via functionalization at N1 and C4 positions.
4.2 Potential Biological Significance
The indazole core is a well-established pharmacophore. Derivatives have shown a vast range of biological activities, making them attractive for drug development programs.[1][14]
-
Kinase Inhibition: Many indazole-containing drugs, such as Pazopanib, function as kinase inhibitors. The structure of this compound can serve as a foundational scaffold for developing inhibitors of targets like VEGFR, FGFR, and ROCK.[3]
-
Anti-Cancer Activity: Substituted indazoles have demonstrated potent anti-proliferative effects against various cancer cell lines. This scaffold can be used to design novel cytotoxic agents or modulators of cancer-related signaling pathways.[14]
-
Anti-Inflammatory and Analgesic Properties: The indazole nucleus is also found in compounds with anti-inflammatory and analgesic effects, making it a relevant starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[10]
The 7-ethoxy group can enhance metabolic stability and cell permeability, while the 4-bromo position provides a crucial vector for optimizing target binding and selectivity through synthetic diversification.
Safety and Handling
Specific toxicology data for this compound is not available. As a halogenated heterocyclic compound, it should be handled with appropriate care in a well-ventilated chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, albeit under-documented, chemical entity for drug discovery and medicinal chemistry. Its dual functionality—an ethoxy group for property modulation and a bromine atom for synthetic diversification—makes it an attractive building block. This guide provides a comprehensive theoretical framework, from a plausible synthesis to predicted analytical properties and potential applications. By leveraging the established principles of indazole chemistry, researchers can confidently incorporate this molecule into their synthetic programs to explore new chemical space and develop novel therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. Synthesis and LAR inhibition of 7-alkoxy analogues of illudalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Spectral characterization, antibacterial and antioxidant activity of 2-(5-bromo-1H-benzimidazol-2-yl)-(3’/4’/5’-substituted)phenols and some transition metal complexes | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 12. nbinno.com [nbinno.com]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectral Characterization of 4-Bromo-7-ethoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectral characteristics of the novel heterocyclic compound, 4-Bromo-7-ethoxy-1H-indazole. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, alongside spectral data from structurally analogous compounds, to predict and interpret its key spectral features. This approach is designed to empower researchers in the identification, purification, and structural elucidation of this and related molecules.
Molecular Structure and Predicted Spectroscopic Highlights
This compound possesses a bicyclic aromatic core with two key substituents: a bromine atom at position 4 and an ethoxy group at position 7. These substituents, along with the inherent asymmetry of the indazole ring, are expected to give rise to a distinct and interpretable set of signals in its NMR, MS, and IR spectra.
-
¹H NMR: The aromatic region is predicted to show two coupled doublets, characteristic of the adjacent protons on the benzene ring. The ethoxy group will present as a quartet and a triplet in the aliphatic region. The N-H proton of the indazole ring is expected to be a broad singlet.
-
¹³C NMR: The spectrum will display nine distinct carbon signals, reflecting the molecule's asymmetry. The chemical shifts will be influenced by the electron-withdrawing bromine and electron-donating ethoxy group.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group.
-
Infrared Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations, C-H stretching from the aromatic and aliphatic regions, C=C and C=N stretching of the indazole core, and C-O stretching from the ethoxy group.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of related indazole structures and established substituent effects.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | N-H |
| ~8.1 | s | - | H-3 |
| ~7.2 | d | ~8.0 | H-5 |
| ~6.9 | d | ~8.0 | H-6 |
| ~4.2 | q | 7.0 | -OCH₂CH₃ |
| ~1.4 | t | 7.0 | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-7a |
| ~140.0 | C-3a |
| ~135.0 | C-3 |
| ~125.0 | C-5 |
| ~115.0 | C-6 |
| ~110.0 | C-7 |
| ~100.0 | C-4 |
| ~64.0 | -OCH₂CH₃ |
| ~15.0 | -OCH₂CH₃ |
Rationale for Predictions:
The predicted chemical shifts are extrapolated from known data for substituted indazoles. The electron-withdrawing bromine at C-4 is expected to deshield the adjacent protons and carbons, while the electron-donating ethoxy group at C-7 will cause an upfield shift (shielding) of the nearby nuclei. The coupling constants are typical for ortho-coupling in aromatic systems.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial as it must dissolve the compound and not have interfering signals in the regions of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish proton connectivity.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and gaining insights into the structure.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (⁷⁹Br) | 241.0026 |
| [M+H]⁺ (⁸¹Br) | 243.0005 |
Rationale for Predictions:
The most significant feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass units. This provides a definitive confirmation of the presence of a single bromine atom.
Predicted Fragmentation Pattern:
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo fragmentation. Key predicted fragmentation pathways include:
-
Loss of an ethyl radical (-•CH₂CH₃): This would result in a fragment ion with m/z corresponding to [M-29]⁺.
-
Loss of an ethoxy radical (-•OCH₂CH₃): This would lead to a fragment ion with m/z corresponding to [M-45]⁺.
Experimental Protocol for Mass Spectrometry Data Acquisition
A standard protocol for acquiring high-resolution mass spectra is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve stable ionization and a strong signal for the compound of interest.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ions.
-
Acquire data over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the characteristic isotopic pattern of the molecular ion.
-
Determine the accurate mass of the molecular ion and compare it to the calculated value to confirm the elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to support the proposed structure.
-
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.
Table 4: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Vibration |
| 3300-3400 (broad) | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1620-1580 | C=C and C=N stretch (ring) |
| 1250-1200 | Aryl C-O stretch |
| 1100-1000 | Aliphatic C-O stretch |
| ~750 | C-Br stretch |
Rationale for Predictions:
The predicted IR absorption frequencies are based on characteristic values for the functional groups present in this compound. The broad N-H stretch is a hallmark of the indazole ring system. The various C-H, C=C, C=N, and C-O stretches are expected in their typical regions. The C-Br stretch is often weak and can be difficult to observe.
Experimental Protocol for IR Data Acquisition
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the sample is dry and free of solvent.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample to ensure good contact with the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to correct for any baseline drift.
-
Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
-
Workflow for IR Data Acquisition
Caption: Workflow for ATR-FTIR sample preparation, data acquisition, and analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound and outlines the standard experimental procedures for acquiring and interpreting this data. By leveraging the principles of NMR, MS, and IR spectroscopy, researchers can confidently approach the characterization of this and other novel heterocyclic compounds. The provided workflows and predicted data serve as a valuable resource for guiding experimental design and data analysis in the fields of chemical synthesis and drug discovery.
A Comprehensive Technical Guide to the Synthesis of 4-Bromo-7-ethoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide outlines a strategic and efficient synthetic pathway for 4-Bromo-7-ethoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antipsychotic properties.[1][2][3][4] This guide provides a detailed, step-by-step methodology, grounded in established chemical principles and supported by authoritative literature, to facilitate the successful synthesis of this target molecule for research and development purposes.
Introduction: The Significance of the Indazole Scaffold
Indazoles are bicyclic aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[4][5] This structural motif is found in numerous biologically active molecules and approved pharmaceuticals.[3] The versatility of the indazole ring allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.[4] Specifically, the introduction of halogen and alkoxy substituents, as in this compound, can significantly influence a molecule's binding affinity, metabolic stability, and overall therapeutic potential. This guide focuses on a rational synthesis approach to this specific derivative, providing a foundation for the exploration of its utility in drug discovery programs.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The core indazole ring can be constructed via a cyclization reaction of a suitably substituted aniline derivative. This leads to a key intermediate, a substituted 2-methylaniline, which can be derived from a commercially available starting material.
The proposed forward synthesis, therefore, commences with 3-ethoxy-2-methylaniline and proceeds through two key transformations:
-
Regioselective Bromination: Introduction of a bromine atom at the position para to the ethoxy group.
-
Diazotization and Cyclization: Conversion of the aniline to a diazonium salt, followed by intramolecular cyclization to form the indazole ring.
This pathway is advantageous due to the ready availability of the starting material and the generally high-yielding nature of the proposed reactions.
Detailed Synthesis Pathway
Step 1: Synthesis of 4-Bromo-3-ethoxy-2-methylaniline
The initial step involves the regioselective bromination of 3-ethoxy-2-methylaniline. The ethoxy group is an ortho-, para-directing activating group, while the methyl group is a weaker ortho-, para-directing group. The amino group is a strong activating ortho-, para-director. To control the regioselectivity and prevent over-bromination, a mild brominating agent such as N-Bromosuccinimide (NBS) is the reagent of choice. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dichloromethane at a controlled temperature to favor the desired isomer.
Experimental Protocol:
-
Dissolve 3-ethoxy-2-methylaniline (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Bromo-3-ethoxy-2-methylaniline.
Step 2: Synthesis of this compound
The second and final step is the formation of the indazole ring via a diazotization-cyclization cascade. The aniline derivative from Step 1 is treated with a diazotizing agent, typically sodium nitrite in an acidic medium, to form the corresponding diazonium salt. This intermediate is unstable and, without isolation, is induced to undergo intramolecular cyclization to form the pyrazole ring fused to the benzene ring.
Experimental Protocol:
-
Suspend 4-Bromo-3-ethoxy-2-methylaniline (1 equivalent) in a mixture of glacial acetic acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour. The formation of the diazonium salt can be monitored by the disappearance of the starting aniline on TLC.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours to facilitate the cyclization.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the final product, this compound.
Visualization of the Synthesis Pathway
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic route to this compound.
Data Summary
| Step | Reactant | Product | Reagents | Solvent | Typical Yield | Purity |
| 1 | 3-Ethoxy-2-methylaniline | 4-Bromo-3-ethoxy-2-methylaniline | N-Bromosuccinimide | Acetonitrile | 80-90% | >95% (by NMR) |
| 2 | 4-Bromo-3-ethoxy-2-methylaniline | This compound | Sodium Nitrite, Acetic Acid | Acetic Acid/Water | 60-75% | >98% (by HPLC) |
Conclusion
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The choice of readily available starting materials and well-established chemical transformations makes this route amenable to laboratory-scale synthesis. The strategic use of regioselective bromination followed by a diazotization-cyclization reaction ensures good overall yield and high purity of the final product. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of this and structurally related indazole derivatives for further investigation.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
The Emergent Therapeutic Potential of 4-Bromo-7-ethoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals
Foreword: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, driving researchers to explore unique chemical scaffolds with diverse biological activities. Among these, the indazole nucleus, a bicyclic heteroaromatic system, has garnered significant attention as a "privileged structure" in drug discovery.[1][2] Its ability to engage with a wide array of biological targets has led to the development of several clinically approved drugs, including the anti-cancer agents pazopanib and axitinib.[3][4] The versatility of the indazole core, amenable to substitution at various positions, allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, promising derivative: 4-Bromo-7-ethoxy-1H-indazole. We will delve into its established and potential biological activities, an underlying mechanism of action, and the experimental frameworks necessary to unlock its full therapeutic potential.
Core Biological Activity: A Focus on Antibacterial Drug Discovery
The most compelling evidence for the biological activity of the 4-bromo-1H-indazole scaffold lies in its potent antibacterial properties. Research has identified this class of compounds as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial component of the bacterial cell division machinery.[5]
Mechanism of Action: Inhibition of FtsZ and Disruption of Bacterial Cytokinesis
FtsZ, a prokaryotic homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins.[6] The proper formation and constriction of the Z-ring are essential for bacterial cytokinesis.[7] Inhibition of FtsZ polymerization or destabilization of the Z-ring leads to filamentation of the bacteria and ultimately, cell death.[1][7]
Derivatives of 4-bromo-1H-indazole have been shown to target FtsZ, disrupting its polymerization dynamics.[5] This mechanism offers a significant advantage over many existing antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, as FtsZ represents a relatively unexploited target.[6]
References
- 1. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FtsZ inhibitors as a new genera of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-7-ethoxy-1H-indazole mechanism of action
An Investigational Guide to the Mechanism of Action of 4-Bromo-7-ethoxy-1H-indazole
Abstract
This compound is a synthetic heterocyclic compound belonging to the indazole class of molecules. While the indazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and investigational agents, the specific biological activity and mechanism of action of this compound have not been characterized in publicly available literature. This technical guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action. Drawing upon the extensive research into structurally related indazole derivatives, this document hypothesizes potential biological targets and provides a detailed, step-by-step experimental plan to investigate these hypotheses. The primary postulated mechanisms include the inhibition of protein kinases involved in cell signaling and the disruption of bacterial cell division through the inhibition of the FtsZ protein. This guide offers detailed protocols for in vitro and cellular assays, along with strategies for unbiased target identification, to provide a robust pathway for a thorough mechanistic investigation.
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of indazole have been successfully developed as anti-inflammatory, antimicrobial, anti-HIV, and notably, as anticancer agents.[1][2][4] Several commercially available drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[4][5]
This compound is a specific derivative characterized by a bromine atom at the 4-position and an ethoxy group at the 7-position of the indazole ring. While its chemical structure is defined, its biological properties remain unexplored. The presence of the bromine atom provides a handle for further synthetic modification, such as cross-coupling reactions, making it a versatile intermediate for creating libraries of related compounds for structure-activity relationship (SAR) studies.[6] This guide outlines a proposed research plan to systematically unravel the mechanism of action of this novel compound.
Postulated Mechanisms of Action
Based on the established activities of the indazole scaffold, two primary mechanisms of action are hypothesized for this compound.
Hypothesis 1: Inhibition of Protein Kinases
A significant number of indazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular processes.[4][5][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Therefore, it is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases.
Potential Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels.[1][4][8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
-
Aurora Kinases (A and B): A family of serine/threonine kinases that play essential roles in mitosis.[7][9] Their overexpression is common in many cancers, making them attractive therapeutic targets.
Proposed Signaling Pathways:
The following diagrams illustrate the potential signaling pathways that could be inhibited by this compound.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Caption: Proposed inhibition of Aurora Kinase signaling in mitosis.
Hypothesis 2: Antibacterial Activity via FtsZ Inhibition
Recent studies have demonstrated that derivatives of 4-bromo-1H-indazole can exhibit potent antibacterial activity by inhibiting the filamentous temperature-sensitive protein Z (FtsZ).[8] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division.[7][10][11] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery.[2][12]
The Role of FtsZ in Bacterial Cell Division:
Caption: Proposed inhibition of bacterial cell division via FtsZ.
Experimental Framework for Elucidating the Mechanism of Action
A multi-pronged approach is proposed to systematically investigate the biological activity of this compound.
Initial Broad-Spectrum Biological Screening
The first step is to perform broad screening assays to determine if the compound exhibits significant antiproliferative or antibacterial activity.
-
Antiproliferative Assay: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) to identify any potential anticancer activity and to determine the concentration range for subsequent mechanistic studies.
-
Antibacterial Screening: Test the compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Elucidation of Kinase Inhibitory Activity
If antiproliferative activity is observed, the next step is to investigate the compound's effect on protein kinases.
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.
Objective: To quantify the inhibitory potency of this compound against selected protein kinases.
Materials:
-
Purified recombinant kinases (e.g., VEGFR-2, Aurora A, Aurora B)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer
-
Diluted compound or DMSO (for control)
-
Kinase and substrate mixture
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luciferase Reaction: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Investigation of Antibacterial Mechanism
If antibacterial activity is detected, the following experiments should be performed.
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a bacterium.[13][14][15]
Objective: To determine the MIC of this compound against susceptible bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the compound in CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
Unbiased Target Identification
To identify the direct binding partners of this compound within the cell, an unbiased approach such as affinity chromatography coupled with mass spectrometry can be employed.[5][16][17][18]
Workflow for Target Identification:
Caption: Experimental workflow for unbiased target identification.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 50 |
| Aurora A | 250 |
| Aurora B | 150 |
| EGFR | >10,000 |
| SRC | >10,000 |
Table 2: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 4 |
| Escherichia coli | >64 |
| Bacillus subtilis | 2 |
Conclusion
While the precise mechanism of action for this compound remains to be determined, its structural similarity to other biologically active indazoles provides a strong foundation for targeted investigation. The experimental framework outlined in this guide, beginning with broad phenotypic screening and progressing to specific in vitro assays and unbiased target identification, offers a comprehensive and scientifically rigorous approach to elucidating its molecular mechanism. The insights gained from these studies will be crucial in determining the potential therapeutic applications of this novel compound and will guide future drug development efforts.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. FtsZ in Bacterial Cytokinesis: Cytoskeleton and Force Generator All in One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FtsZ - Wikipedia [en.wikipedia.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. benchchem.com [benchchem.com]
- 16. Identification of protein binding partners of small molecules using label-free methods | Semantic Scholar [semanticscholar.org]
- 17. Methods for the elucidation of protein-small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 4-Bromo-7-ethoxy-1H-indazole
Foreword: The Indazole Scaffold as a Modern Pharmacophore
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous clinically successful drugs.[1] From the multi-kinase inhibitor axitinib to the antiemetic granisetron, the versatility of the indazole core is well-documented.[1] This guide focuses on a specific, yet underexplored derivative: 4-Bromo-7-ethoxy-1H-indazole . We will dissect its structural features, propose high-probability therapeutic targets based on established bioactivities of related analogs, and provide a comprehensive, actionable framework for the experimental validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this novel chemical entity.
Deconstructing this compound: A Structural Rationale for Target Exploration
The therapeutic potential of any small molecule is intrinsically linked to its chemical architecture. In this compound, we can identify three key structural motifs that likely govern its biological activity:
-
The 1H-Indazole Core: This foundational scaffold provides a rigid framework for interaction with protein targets, often inserting into hydrophobic pockets and forming critical hydrogen bonds via its pyrazole-like nitrogen atoms.
-
The 4-Bromo Substituent: The bromine atom at the 4-position is a versatile functional group. It can act as a hydrogen bond acceptor, participate in halogen bonding, and serve as a synthetic handle for further chemical modifications. Its presence can significantly influence the binding affinity and selectivity of the molecule.
-
The 7-Ethoxy Group: The introduction of an ethoxy group at the 7-position is a critical modification. This alkoxy substituent can modulate the molecule's lipophilicity, potentially enhancing cell permeability. Furthermore, it can introduce new points of interaction with a target protein through hydrogen bonding or hydrophobic interactions, thereby altering the target profile compared to its unsubstituted or differently substituted counterparts. Studies on other 7-substituted indazoles have shown that modifications at this position can significantly impact biological activity and target selectivity.[2]
Given these structural features, we can formulate a multi-hypothesis approach to identifying the therapeutic targets of this compound.
Hypothesis 1: Inhibition of Bacterial Cell Division via FtsZ Targeting
Rationale: There is strong precedent for 4-bromo-1H-indazole derivatives acting as inhibitors of the bacterial cell division protein FtsZ.[3] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that orchestrates bacterial cytokinesis.[4][5] Inhibition of FtsZ polymerization leads to filamentation and ultimately bacterial cell death, making it an attractive target for novel antibacterial agents.[6][7] The 7-ethoxy group may enhance the antibacterial activity by improving penetration into bacterial cells or by providing additional interactions within the FtsZ binding pocket.
Experimental Validation Workflow for FtsZ Inhibition
Caption: Experimental workflow for validating FtsZ inhibition.
Detailed Experimental Protocols
1. FtsZ Polymerization Assay (Light Scattering)
-
Principle: This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering at 90 degrees.
-
Protocol:
-
Purify recombinant FtsZ protein from a suitable bacterial species (e.g., E. coli or S. aureus).
-
Prepare a reaction mixture containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).
-
Add varying concentrations of this compound (solubilized in DMSO, with appropriate vehicle controls) to the reaction mixture.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately monitor the change in light scattering at 340 nm over time in a fluorometer or dedicated light scattering instrument.
-
Calculate the initial rate of polymerization and determine the IC50 value of the compound.
-
2. GTPase Activity Assay
-
Principle: FtsZ polymerization is coupled to GTP hydrolysis. This assay measures the rate of inorganic phosphate (Pi) release to quantify GTPase activity.
-
Protocol:
-
Set up the FtsZ polymerization reaction as described above.
-
At various time points, quench the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.
-
Determine the effect of this compound on the rate of GTP hydrolysis.
-
Hypothesis 2: Modulation of the Innate Immune Response through Lactoperoxidase Inhibition
Rationale: Lactoperoxidase (LPO) is a heme-containing peroxidase found in mucosal secretions and milk that plays a role in the innate immune system.[8][9][10] It catalyzes the oxidation of thiocyanate and halides to produce antimicrobial compounds.[10] Aberrant LPO activity has been implicated in inflammatory conditions. Given that 4-bromo-1H-indazole has been investigated as an LPO inhibitor, it is plausible that the 7-ethoxy derivative retains or possesses enhanced activity against this enzyme.[11] Inhibition of LPO could be a therapeutic strategy for certain inflammatory disorders.
Experimental Validation Workflow for Lactoperoxidase Inhibition
Caption: Workflow for validating lactoperoxidase inhibition.
Detailed Experimental Protocols
1. Peroxidase Activity Assay (ABTS Substrate)
-
Principle: This assay measures the oxidation of the chromogenic substrate 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) by LPO in the presence of hydrogen peroxide.
-
Protocol:
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0).
-
In a 96-well plate, add LPO, ABTS solution, and varying concentrations of this compound.
-
Initiate the reaction by adding hydrogen peroxide.
-
Immediately measure the increase in absorbance at 405 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value of the compound.
-
2. Enzyme Kinetic Studies
-
Principle: To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic assays are performed by varying the concentrations of both the substrate (ABTS or thiocyanate) and the inhibitor.
-
Protocol:
-
Perform the peroxidase activity assay with a matrix of substrate and inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).
-
Hypothesis 3: Kinase Inhibition as a Potential Anticancer or Anti-inflammatory Mechanism
Rationale: The indazole scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[11][12] Numerous indazole-based compounds have been developed as potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.[13][14][15] The 4-bromo and 7-ethoxy substituents can be strategically positioned to interact with specific residues in the ATP-binding pocket of kinases, potentially conferring high affinity and selectivity.
Experimental Validation Workflow for Kinase Inhibition
Caption: Workflow for identifying and validating kinase targets.
Detailed Experimental Protocols
1. Broad Kinase Panel Screening
-
Principle: To identify potential kinase targets in an unbiased manner, the compound is screened against a large panel of recombinant kinases at a fixed concentration.
-
Protocol:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers panels of hundreds of kinases.
-
Submit this compound for screening at one or two concentrations (e.g., 1 µM and 10 µM).
-
Analyze the results to identify kinases that show significant inhibition (e.g., >50% inhibition).
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a powerful method to confirm target engagement in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[16][17][18][19]
-
Protocol:
-
Treat cultured cells with either vehicle (DMSO) or this compound.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the soluble target kinase at each temperature by Western blotting or mass spectrometry.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Advanced Target Deconvolution Strategies
For a novel compound like this compound, it is crucial to employ unbiased, proteome-wide approaches to identify its primary targets and potential off-targets.
| Method | Principle | Advantages |
| Affinity Chromatography coupled with Mass Spectrometry | The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.[20][21][22] | - Direct identification of binding partners. - Can identify both high and low-affinity interactors. |
| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Ligand binding can alter the conformation of a protein, leading to changes in its susceptibility to proteolysis. These changes can be detected by mass spectrometry.[3] | - Does not require compound immobilization. - Provides structural information about the binding site. |
| Capture Compound Mass Spectrometry (CCMS) | Utilizes trifunctional small molecule probes for binding, capturing, and isolating target proteins from their native environment.[23] | - High sensitivity for weak or low-affinity interactions. - Applicable to a wide range of biological matrices. |
Conclusion: A Roadmap for Therapeutic Discovery
This technical guide provides a comprehensive and scientifically grounded framework for elucidating the therapeutic potential of this compound. By systematically pursuing the hypothesized targets—FtsZ, lactoperoxidase, and protein kinases—and employing state-of-the-art validation and deconvolution techniques, researchers can efficiently navigate the early stages of drug discovery. The proposed experimental workflows, from initial in vitro assays to advanced proteomic approaches, are designed to be robust and self-validating, ensuring a high degree of confidence in the generated data. The journey from a novel chemical entity to a potential therapeutic is a challenging one, but with a rational, hypothesis-driven, and experimentally rigorous approach, the promise of this compound can be fully explored.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 5. FtsZ - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Lactoperoxidase: Properties, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactoperoxidase: Properties, Functions, and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactoperoxidase - Wikipedia [en.wikipedia.org]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. conductscience.com [conductscience.com]
- 21. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 23. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for the Characterization of 4-Bromo-7-ethoxy-1H-indazole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent protein kinase inhibitors, including several FDA-approved anticancer drugs.[1][2] This document provides a comprehensive guide for the initial characterization of 4-Bromo-7-ethoxy-1H-indazole, a novel compound with the potential to act as a kinase inhibitor. While specific biological data for this compound is not yet publicly available, the protocols and methodologies outlined herein are based on established, field-proven techniques for kinase inhibitor discovery and profiling.[3] This guide will take a researcher from initial biochemical validation to cell-based target engagement and phenotypic effect assays, providing the foundational data necessary to ascertain the compound's therapeutic potential.
Introduction: The Rationale for Investigating Indazole Analogs
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][5] The indazole nucleus has proven to be an exceptionally versatile starting point for the design of specific kinase inhibitors.[2] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) validate the utility of this scaffold in targeting the ATP-binding site of various kinases.[1][2]
The structure of this compound suggests potential interactions within a kinase ATP-binding pocket. The indazole core can form key hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.[1] The bromo and ethoxy substituents can be further explored for generating specificity and potency through interactions with hydrophobic pockets and other residues in the active site.
This guide provides the experimental framework to test the hypothesis that this compound is a kinase inhibitor and to identify its potential target(s) and mechanism of action.
Foundational Workflow: From Biochemical Hit to Cellular Proof-of-Concept
The journey of characterizing a novel kinase inhibitor involves a multi-step process to build a comprehensive profile of its activity, selectivity, and cellular effects.[3] This workflow ensures that the data generated is robust and translatable to more complex biological systems.
Caption: High-level workflow for kinase inhibitor characterization.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to quantify the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6] It is a robust method for initial screening and determining the half-maximal inhibitory concentration (IC50).[6]
Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of a purified kinase enzyme. The ADP-Glo™ system is sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.[7]
Materials:
-
This compound
-
Kinase of interest (e.g., a panel of representative kinases for initial screening)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations for the dose-response curve (e.g., from 10 mM down to 1 nM).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibition.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time to ensure the reaction is in the linear range).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | Experimental Value | 5 |
| Kinase B | Experimental Value | 10 |
| Kinase C | Experimental Value | 20 |
| Kinase D | Experimental Value | 2 |
| Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[6] |
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol measures the direct binding of the compound to the target kinase within the physiological context of a live cell.[8]
Rationale: Biochemical assays use purified enzymes, which may not fully represent the kinase's conformation or interactions within a cell.[9] A target engagement assay confirms that the compound can permeate the cell membrane and bind to its intended target in a complex cellular environment.[10]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., Lipofectamine®)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase family
-
Nano-Glo® Substrate and Lysis Buffer
-
This compound
-
White, tissue culture-treated 96-well plates
Procedure:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the kinase-NanoLuc® fusion plasmid according to the manufacturer's protocol and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the fluorescent tracer to the compound dilutions at a pre-optimized concentration.
-
Remove the growth medium from the cells and add the compound/tracer mixtures.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle controls (0% inhibition) and a high-concentration control inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal curve to determine the cellular IC50.
-
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation level of a known downstream substrate.[8][9]
Rationale: A reduction in the phosphorylation of a direct substrate provides strong evidence that the compound is not only engaging the target kinase but also inhibiting its catalytic activity within the cell, thereby modulating the relevant signaling pathway.[5]
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Phospho-specific substrate antibody and total substrate antibody.
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period before lysis.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total substrate antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Troubleshooting and Data Interpretation
-
High IC50 in Biochemical vs. Cellular Assays: This could indicate poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations outcompeting the inhibitor.[3][10]
-
No Change in Substrate Phosphorylation: This may suggest that the engaged kinase is not the primary driver of that specific phosphorylation event in the chosen cell line, or that the inhibition level is insufficient to produce a measurable downstream effect.
-
Compound Interference: In biochemical assays, some compounds can interfere with the detection method (e.g., fluorescence quenching).[7] Running appropriate controls, such as the compound in the absence of enzyme, is crucial.[7]
Conclusion
The protocols described provide a robust, multi-faceted approach to evaluate this compound as a potential kinase inhibitor. By systematically progressing from direct enzymatic inhibition to cellular target engagement and functional pathway modulation, researchers can build a comprehensive data package. Positive results from these assays would strongly support further investigation, including kinome-wide selectivity profiling, mechanism of action studies, and eventual in vivo efficacy experiments, paving the way for a potential new therapeutic agent.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
Application Notes & Protocols: The Strategic Deployment of 4-Bromo-7-ethoxy-1H-indazole in Modern Medicinal Chemistry
Introduction: The Indazole Scaffold as a Cornerstone in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal bioisostere for other aromatic systems like indole. This versatility has led to the successful development of numerous indazole-containing therapeutics.[1][2] A prime application area for this scaffold is in the design of protein kinase inhibitors, where the indazole core often serves as a crucial "hinge-binding" motif, anchoring the small molecule to the ATP-binding site of the target kinase.[1][3][4]
Within the vast chemical space of indazole derivatives, 4-Bromo-7-ethoxy-1H-indazole emerges as a particularly strategic building block for drug development professionals. This reagent is pre-functionalized at two key positions: the C4-bromo group provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the C7-ethoxy group can modulate physicochemical properties and block potential sites of metabolism. This guide provides an in-depth look at the properties, applications, and detailed synthetic protocols for leveraging this compound in a research and drug development setting.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use.
Data Presentation: Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| CAS Number | 1351668-22-8 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |
| Storage | Store at 2-8°C, desiccated, under inert atmosphere |
Safety & Handling Precautions:
As with related bromo-indazole compounds, this compound should be handled with appropriate care.[5]
-
Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Toxicology: Assumed to be harmful if swallowed and to cause skin and eye irritation.[5] Avoid contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Application: A Scaffold for Palladium-Catalyzed Diversification
The primary utility of this compound lies in its capacity for selective functionalization. The C4-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern drug synthesis. These reactions allow for the precise and modular installation of diverse aryl, heteroaryl, and amino groups, enabling extensive exploration of the Structure-Activity Relationship (SAR).
Experimental Workflow: Sequential Functionalization
The logical relationship between the reactive sites on the molecule allows for a controlled, stepwise synthesis of complex derivatives. A typical workflow involves an initial cross-coupling reaction at the C4 position, followed by modification of the N1 position.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 4-Bromo-7-ethoxy-1H-indazole
Document Version: 1.0
Introduction: The Indazole Scaffold and a Hypothesis-Driven Approach
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] Its versatile structure has been particularly fruitful in oncology, leading to potent kinase inhibitors that target critical pathways in cancer progression.[2] Marketed drugs such as Pazopanib, a multi-kinase inhibitor, and Axitinib, a selective VEGFR inhibitor, underscore the therapeutic potential of this heterocyclic motif in disrupting tumor angiogenesis and proliferation.[2][3]
This document concerns 4-Bromo-7-ethoxy-1H-indazole , a novel derivative for which specific biological data is not yet publicly available. The presence of the indazole core, a feature of many anti-cancer agents, suggests a reasonable starting hypothesis: this compound may exhibit anti-proliferative and anti-angiogenic properties.[2][4][5]
Therefore, these application notes provide a comprehensive, hypothesis-driven framework for the initial preclinical evaluation of this compound. The protocols herein are designed for researchers in drug development and cancer biology to systematically investigate its potential as an anti-cancer therapeutic, from initial in vitro screening to in vivo efficacy and mechanism-of-action studies in established animal models. We will proceed with the assumption that the primary mechanism of action may involve the inhibition of signaling pathways crucial for angiogenesis and tumor cell survival.
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₉H₉BrN₂O
-
CAS Number: (Not available)
-
Structure: (Structure would be depicted here)
Part 1: Initial In Vitro Evaluation: Cytotoxicity and Anti-Angiogenic Potential
Before committing to resource-intensive animal studies, it is crucial to establish the compound's baseline activity in vitro. This initial phase serves two primary purposes: 1) to determine the compound's cytotoxic potency against relevant cancer cell lines, and 2) to directly assess its potential to interfere with the process of angiogenesis.
Logical Workflow for Preclinical Evaluation
The overall experimental strategy follows a logical progression from broad screening to detailed mechanistic analysis.
Caption: Experimental workflow for evaluating this compound.
Protocol 1: Anti-Proliferative Activity (IC₅₀ Determination)
This protocol uses a tetrazolium-based colorimetric assay (e.g., MTT or MTS) to quantify the reduction in cell viability, thereby determining the half-maximal inhibitory concentration (IC₅₀).
-
Objective: To measure the concentration of this compound that inhibits the growth of a panel of human cancer cell lines by 50%.
-
Cell Line Panel Rationale: The selected cell lines are standard models for oncology research and are known to form robust tumors in xenograft models. Including an endothelial cell line (HUVEC) provides a direct measure of anti-angiogenic potential.[6]
-
Human Umbilical Vein Endothelial Cells (HUVEC): Primary endothelial cells to directly assess effects on blood vessel formation.[7]
-
A549 (Lung Carcinoma): A common model for lung cancer.[3]
-
MCF-7 (Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer model.[5]
-
HT-29 (Colorectal Adenocarcinoma): A standard for colon cancer research.
-
U-87 MG (Glioblastoma): A highly angiogenic brain tumor model.
-
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no treatment" control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. This reagent is converted by metabolically active cells into a colored formazan product.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log-transformed compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: In Vitro Angiogenesis (Endothelial Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. The inhibition of this process is a strong indicator of anti-angiogenic activity.[7]
-
Objective: To determine if this compound can inhibit the formation of vascular networks by HUVECs in vitro.
-
Methodology:
-
Plate Coating: Thaw Matrigel Basement Membrane Matrix on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel per well and allow it to solidify by incubating at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium (e.g., EBM-2) at a density of 1-2 x 10⁵ cells/mL.
-
Treatment: In separate tubes, mix the HUVEC suspension with various concentrations of this compound (informed by the IC₅₀ from Protocol 1, typically using sub-lethal concentrations). Include a vehicle control (DMSO).
-
Seeding: Gently add 100 µL of the cell/compound mixture to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor periodically for tube formation.
-
Imaging: Capture images of the tube network in each well using a light microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes. Compare the treated groups to the vehicle control.
-
| Table 1: Representative Data Summary for In Vitro Assays | |
| Cell Line | IC₅₀ (µM) for this compound |
| HUVEC | [Insert Value] |
| A549 | [Insert Value] |
| MCF-7 | [Insert Value] |
| HT-29 | [Insert Value] |
| U-87 MG | [Insert Value] |
| Tube Formation Assay (HUVEC) | % Inhibition of Total Tube Length at [X] µM |
| Vehicle Control | 0% |
| This compound | [Insert Value] |
Part 2: In Vivo Xenograft Model for Efficacy Evaluation
Subcutaneous xenograft models using immunodeficient mice are a cornerstone of preclinical oncology, providing a robust platform to assess a compound's anti-tumor efficacy in vivo.[8][9]
Ethical Considerations in Animal Research
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integral to the study design.[10][11] Protocols should be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Key considerations include using the minimum number of animals required for statistical power, defining humane endpoints to minimize suffering, and providing appropriate housing and care.[12][13]
Protocol 3: Establishment of Subcutaneous Xenograft Tumors
-
Objective: To establish human tumors in immunodeficient mice for subsequent efficacy studies.
-
Animal Model: Athymic Nude (nu/nu) or NOD-SCID mice, 6-8 weeks old. These strains lack a functional adaptive immune system, preventing the rejection of human tumor cells.
-
Methodology:
-
Cell Preparation: Culture the selected cancer cell line (e.g., U-87 MG or A549) under sterile conditions. Harvest cells during the logarithmic growth phase and assess viability using a trypan blue exclusion assay (viability should be >95%).
-
Inoculum Preparation: Resuspend the viable cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 2-10 x 10⁷ cells/mL. To improve tumor take and growth rates, it is highly recommended to mix the cell suspension 1:1 (v/v) with Matrigel on ice.
-
Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell/Matrigel suspension (containing 1-10 million cells) into the right flank of each mouse using a 25-27 gauge needle.[14]
-
Tumor Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. This ensures an even distribution of tumor sizes across all groups at the start of the study.
-
Protocol 4: Compound Administration and Efficacy Monitoring
-
Objective: To evaluate the effect of this compound on tumor growth and to monitor for potential toxicity.
-
Methodology:
-
Formulation: Prepare the dosing formulation. The choice of vehicle is critical and should be empirically determined based on the compound's solubility and stability. Common vehicles include saline with 5% DMSO and 10% Solutol HS 15, or 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: Administer the compound to the treatment groups according to the pre-defined schedule (e.g., once daily, 5 days a week) and route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). The control group should receive the vehicle only.
-
Monitoring:
-
Tumor Growth: Continue to measure tumor volume 2-3 times weekly.
-
Body Weight: Record the body weight of each animal at least twice weekly as a general indicator of toxicity. A body weight loss exceeding 15-20% is often a humane endpoint.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, or grooming).
-
-
Study Termination: The study should be terminated when tumors in the control group reach a pre-determined maximum size (e.g., 1500-2000 mm³) or if animals reach their humane endpoints.[15] At termination, animals are euthanized, and tumors are excised for endpoint analysis.
-
| Table 2: Example In Vivo Efficacy Study Design | ||||
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | N/A | PO | QD, 5 days/week |
| 2 | This compound | 25 | PO | QD, 5 days/week |
| 3 | This compound | 50 | PO | QD, 5 days/week |
| 4 | This compound | 100 | PO | QD, 5 days/week |
| 5 | Positive Control (e.g., Axitinib) | [Dose] | PO | QD, 5 days/week |
Part 3: Murine Pharmacokinetic (PK) Profiling
Understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential for interpreting efficacy data and guiding clinical development.[16]
Protocol 5: Single-Dose Pharmacokinetic Study
-
Objective: To determine key PK parameters of this compound in mice following intravenous and oral administration.
-
Animal Model: CD-1 or C57BL/6 mice are commonly used for PK studies.[17][18]
-
Methodology:
-
Group Allocation: Assign mice to two groups: Intravenous (IV) bolus and Oral (PO) gavage. A typical study might use 3 mice per time point.
-
Dosing:
-
IV Group: Administer a single, low dose (e.g., 1-2 mg/kg) via the tail vein to ensure 100% bioavailability.
-
PO Group: Administer a single, higher dose (e.g., 10-20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 30-50 µL) at pre-defined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Samples can be collected from the submandibular or saphenous vein.[16]
-
Plasma Preparation: Immediately transfer blood into tubes containing an anticoagulant (e.g., K₂-EDTA), and centrifuge at 4°C to separate the plasma.
-
Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data.
-
| Table 3: Key Pharmacokinetic Parameters to be Determined | |
| Parameter | Description |
| Cₘₐₓ | Maximum observed plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC | Area Under the Curve (total drug exposure) |
| t₁/₂ | Elimination half-life |
| CL | Clearance (volume of plasma cleared of drug per unit time) |
| Vd | Volume of distribution |
| F (%) | Oral Bioavailability (calculated as [AUC_PO / AUC_IV] x [Dose_IV / Dose_PO]) |
Part 4: Endpoint Biomarker Analysis: Unveiling the Mechanism
Analyzing the excised tumors at the end of the efficacy study is critical for confirming the hypothesized mechanism of action.
Hypothetical Anti-Angiogenic Signaling Pathway
Many indazole-based drugs function by inhibiting receptor tyrosine kinases (RTKs) that are central to angiogenesis, such as VEGFR. The diagram below illustrates this common mechanism.
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.
Protocol 6: Immunohistochemistry (IHC) for Microvessel Density (CD31)
CD31 (or PECAM-1) is a robust marker for vascular endothelial cells. Staining for CD31 allows for the quantification of microvessel density (MVD) within the tumor, providing a direct measure of angiogenesis.[19][20][21]
-
Objective: To quantify the effect of this compound on tumor vascularization.
-
Methodology:
-
Tissue Processing: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin (FFPE).
-
Sectioning: Cut 4-5 µm sections from the FFPE blocks and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific protein binding with a protein block solution (e.g., normal goat serum).
-
Incubate with a primary antibody against CD31 (diluted appropriately) overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the antigen site.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting: Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.
-
Analysis: Scan the slides and quantify MVD by counting the number of CD31-positive vessels in several "hotspot" fields of view at high magnification.
-
Protocol 7: Apoptosis Detection (In Situ TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22][23][24]
-
Objective: To determine if treatment with this compound induces apoptosis in tumor cells in vivo.
-
Methodology:
-
Slide Preparation: Use FFPE tumor sections prepared as described in Protocol 6 (steps 1-3).
-
Permeabilization: After rehydration, incubate the slides with Proteinase K to permeabilize the tissues, allowing the labeling enzyme to access the cell nuclei.[22]
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP), in a humidified chamber at 37°C for 60 minutes. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[25]
-
-
Detection (for fluorescent label):
-
Wash the slides to remove unincorporated nucleotides.
-
If desired, counterstain nuclei with a DNA dye like DAPI.
-
Mount with an anti-fade mounting medium.
-
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
-
References
- 1. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying Angiogenesis Pathways Using NCI Cell Lines [cytion.com]
- 7. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology | MDPI [mdpi.com]
- 8. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forskningsetikk.no [forskningsetikk.no]
- 12. researchgate.net [researchgate.net]
- 13. rug.nl [rug.nl]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jcp.bmj.com [jcp.bmj.com]
- 20. CD31 expression in human cancers: a pan-cancer immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CD31 immunoreactivity in carcinomas and mesotheliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 24. Video: The TUNEL Assay [jove.com]
- 25. creative-bioarray.com [creative-bioarray.com]
Application Note: The Strategic Application of 4-Bromo-7-ethoxy-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds, particularly for challenging biological targets.[1] This approach relies on screening libraries of low molecular weight fragments to find weak but high-quality binders, which then serve as starting points for optimization into potent drug candidates.[2][3] This guide details the application of 4-Bromo-7-ethoxy-1H-indazole, a high-value fragment, in a typical FBDD campaign. We provide an in-depth analysis of the fragment's structural merits, its physicochemical profile, and detailed, field-proven protocols for primary screening, hit validation, and structural characterization.
The Strategic Value of this compound in FBDD
Core Principles of Fragment-Based Drug Discovery (FBDD)
Unlike traditional High-Throughput Screening (HTS), which screens large libraries of complex molecules, FBDD focuses on smaller compounds (typically <300 Da).[1] This strategy offers several advantages:
-
Efficient Exploration of Chemical Space: Smaller, simpler fragments can more comprehensively probe a target's binding surface, increasing the likelihood of identifying high-quality interactions.[1]
-
Higher Hit Rates: Fragment libraries often yield more hits compared to HTS campaigns because their small size and lower complexity impose fewer steric and conformational penalties for binding.[2]
-
Improved Ligand Efficiency: Hits are often highly efficient, meaning they achieve their binding affinity with a small number of heavy atoms, providing a superior starting point for optimization.
The FBDD workflow is an iterative process that begins with identifying these low-affinity fragment hits and systematically evolving them into high-affinity lead compounds.[3][4]
The Indazole Scaffold: A Privileged Motif
The 1H-indazole core is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in biologically active compounds, including numerous approved drugs.[5][6] Its unique bicyclic heteroaromatic structure is adept at forming key interactions with biological targets, particularly protein kinases.[7] The nitrogen atoms of the indazole ring can act as crucial hydrogen bond donors and acceptors, often engaging with the hinge region of kinase active sites, a common mechanism for potent and selective inhibition.[8] This makes indazole-containing fragments, such as this compound, highly sought-after starting points for kinase inhibitor programs and other target classes.[9][10]
Physicochemical Profile and Strategic Features
This compound is an exemplary fragment that adheres to the "Rule of Three," a common guideline for fragment library design. Its properties make it an ideal starting point for an FBDD campaign.
| Property | Value (Estimated) | Rationale & Strategic Advantage |
| Molecular Weight | ~255 g/mol | Compliant with the "Rule of Three" (<300 Da), ensuring a good balance of complexity and binding potential.[1] |
| logP | ~2.5 | Provides sufficient solubility for biophysical assays while retaining enough lipophilicity to engage with hydrophobic pockets. |
| Hydrogen Bond Donors | 1 (N-H) | The indazole N-H group is a critical interaction point, often anchoring the fragment to the target.[8] |
| Hydrogen Bond Acceptors | 2 (N, O) | The pyrazole nitrogen and ethoxy oxygen offer additional points for directed interactions. |
| 4-Bromo Group | N/A | The bromine atom is a key feature. It can form favorable halogen bonds with the target protein and serves as a versatile synthetic handle for "fragment growing" strategies.[11][12] |
| 7-Ethoxy Group | N/A | The ethoxy group occupies a specific vector in space, probing a distinct pocket. It can be modified to improve potency and selectivity during hit-to-lead optimization. |
FBDD Workflow Using this compound
The following diagram outlines a typical workflow for identifying and validating hits from a fragment library containing this compound. This process is designed to triage initial hits efficiently, confirm their binding, and provide a clear path toward structure-based drug design.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Detailed Experimental Protocols
These protocols are designed for a generic protein target (e.g., "TargetKinase") and should be optimized for the specific system under investigation.
Protocol 3.1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Principle of the Assay: DSF, or Thermal Shift Assay, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[13] Ligand binding typically stabilizes the protein, resulting in a measurable increase in its Tm.[14] This method is a robust, high-throughput technique for primary fragment screening.[15]
Reagents & Equipment:
-
Purified TargetKinase protein (>95% purity) at 0.2-0.4 mg/mL in a low-salt buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock solution (50 mM in 100% DMSO).
-
Control fragment library plates.
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient.
-
96- or 384-well qPCR plates.
Step-by-Step Procedure:
-
Prepare Fragment Plates: Create intermediate fragment plates by diluting the 50 mM DMSO stock of this compound and other library fragments to 10 mM in 100% DMSO.
-
Assay Plate Preparation: In each well of a qPCR plate, add 19.8 µL of the TargetKinase protein solution.
-
Fragment Addition: Add 0.2 µL of the 10 mM fragment solution to each corresponding well. This results in a final fragment concentration of 100 µM and a final DMSO concentration of 1%.
-
Controls:
-
Negative Control: Add 0.2 µL of 100% DMSO (no fragment). This defines the baseline Tm of the protein.
-
Positive Control: Use a known binder for TargetKinase, if available.
-
-
Sealing and Centrifugation: Seal the plate securely and centrifuge at 500 x g for 1 minute to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Calculate the first derivative of each curve to determine the Tm (the peak of the derivative).
-
Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO).
-
Hit Criteria: A fragment is typically considered an initial hit if it induces a ΔTm ≥ 2 °C in a reproducible manner.
-
Caption: Principle of Differential Scanning Fluorimetry (DSF).
Protocol 3.2: Hit Validation using Surface Plasmon Resonance (SPR)
Principle of the Assay: SPR is a label-free biophysical technique that detects binding events in real-time by measuring changes in mass on a sensor chip surface.[16] It is an ideal orthogonal method to validate hits from primary screens, confirm direct binding, and provide kinetic and affinity data (KD).[17][18]
Reagents & Equipment:
-
SPR instrument (e.g., Biacore, Cytiva).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified TargetKinase protein.
-
SPR running buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO).
-
Confirmed hits (e.g., this compound) prepared in a concentration series.
Step-by-Step Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Protein Immobilization: Inject TargetKinase over one flow cell to immobilize it to the desired level (e.g., 8,000-10,000 Response Units). Deactivate remaining active esters with ethanolamine. A reference flow cell is prepared similarly but without protein immobilization.
-
Fragment Binding Analysis:
-
Prepare a concentration series of this compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) in running buffer.
-
Inject each concentration over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A solvent correction step may be needed to account for DMSO-related refractive index changes.[17]
-
-
Data Processing:
-
Double-reference subtract the data by subtracting the reference flow cell signal from the active flow cell signal, and then subtracting the "zero concentration" (buffer only) injection.
-
-
Data Analysis:
-
Plot the equilibrium response against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (KD).
-
Confirmation Criteria: A confirmed hit will show a clear, concentration-dependent binding response, allowing for the calculation of a KD value.
-
Data Interpretation and Hit-to-Lead Strategy
A successful FBDD campaign transitions a confirmed fragment hit into a potent lead compound. Structural biology is paramount at this stage. After obtaining a high-resolution X-ray crystal structure of this compound bound to TargetKinase, a structure-guided "fragment growing" strategy can be employed.[19][20]
The bromine and ethoxy groups are not just for initial binding; they are strategic vectors for chemical elaboration.[2][21]
Caption: Hit-to-lead strategy using fragment growing.
-
Vector 1 (4-Bromo): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the addition of new chemical groups that can extend into adjacent pockets of the binding site, forming new, potency-enhancing interactions.[11]
-
Vector 2 (7-Ethoxy): The ethoxy group's oxygen can be a hydrogen bond acceptor, while the ethyl chain probes a specific region of the protein. Modifications here—such as extending the chain or adding polar groups—can be used to fine-tune affinity and improve selectivity against other proteins.
By iteratively synthesizing and testing new analogues based on the structural information, the initial low-micromolar affinity of the fragment can be systematically improved to nanomolar potency, yielding a viable lead compound for further drug development.[21][22]
References
- 1. onenucleus.com [onenucleus.com]
- 2. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. benchchem.com [benchchem.com]
- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. inext-discovery.eu [inext-discovery.eu]
- 15. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifechemicals.com [lifechemicals.com]
- 20. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 21. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 22. Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA [drugdiscoverychemistry.com]
Application Notes and Protocols: Handling and Storage of 4-Bromo-7-ethoxy-1H-indazole
Introduction
4-Bromo-7-ethoxy-1H-indazole is a substituted indazole derivative. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Halogenated heterocyclic compounds, such as this one, are crucial intermediates in organic synthesis, often used in cross-coupling reactions to build more complex molecules.[3] Given its reactive nature and potential biological activity, adherence to strict handling and storage protocols is essential to ensure the safety of laboratory personnel, maintain the compound's integrity, and guarantee experimental reproducibility.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and optimal storage of this compound. The protocols herein are designed to be self-validating, explaining the causality behind each procedural step to foster a culture of safety and scientific excellence.
Compound Profile & Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from data on the parent compound, 4-Bromo-1H-indazole, and general principles of organic chemistry.
| Property | Data (4-Bromo-1H-indazole) | Rationale & Implications for this compound |
| Molecular Formula | C₇H₅BrN₂[4] | The ethoxy group adds C₂H₄O, resulting in C₉H₉BrN₂O . |
| Molecular Weight | 197.03 g/mol [4] | The addition of the ethoxy group increases the molecular weight to approximately 241.08 g/mol .[5] |
| Appearance | Solid[4] | Expected to be a crystalline solid at room temperature. |
| Melting Point | 160-165 °C[4] | The melting point will differ due to the ethoxy substitution but is expected to be in a similar range for a crystalline solid. |
| Solubility | Insoluble in water; Soluble in organic solvents.[6] | Expected to have low aqueous solubility and good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Storage Temperature | 2-8°C[4] | Recommended storage in a refrigerator to minimize degradation over time.[4][7] |
Hazard Identification and Safety Precautions
Based on the Safety Data Sheet (SDS) for the closely related 4-Bromo-1H-indazole, this compound should be handled as a hazardous substance.[7][8]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[8][9]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[7][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7][10]
Hazard Statements (H-Statements):
-
H301/H302: Toxic/Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements):
-
Response: P301+P310, P302+P352, P304+P340, P305+P351+P338[11]
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor.[11]
-
IF ON SKIN: Wash with plenty of soap and water.[12]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE is not merely a checklist but a dynamic risk assessment based on the experimental procedure.
-
Eye and Face Protection: ANSI-approved chemical splash goggles are the minimum requirement.[13] When handling larger quantities or if there is a significant splash risk, a face shield must be worn in addition to goggles.[10]
-
Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart.[14] Given the risk of skin irritation, double-gloving is recommended, especially for prolonged handling.[14] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[15]
-
Body Protection: A fully buttoned, flame-resistant lab coat is required.[13] Ensure clothing covers all exposed skin.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[16]
Caption: PPE Selection Workflow for Handling the Compound.
Laboratory Handling Protocols
Causality: The primary risks during this step are aerosolization of the powder, leading to inhalation, and static discharge, which can cause the fine powder to disperse unexpectedly.[16]
-
Preparation: Designate a specific area within a chemical fume hood for handling this compound.[14] Place a weigh boat on an analytical balance inside the hood.
-
Static Control: Use an anti-static gun or ionizer on the container and weigh boat before opening the compound. This minimizes the scattering of fine powder.
-
Transfer: Use a chemical spatula to carefully transfer the desired amount of solid from the stock bottle to the weigh boat. Avoid any abrupt movements.
-
Closure: Securely close the primary container immediately after dispensing.
-
Cleanup: Wipe the spatula and any surrounding surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as chemical waste.[15]
Causality: The main hazards are splashing of the irritant solution and exposure to solvent vapors.
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements. Ensure the solvent is compatible with all other reagents.
-
Dissolution: Add the weighed solid to the reaction vessel or volumetric flask first. Then, slowly add the solvent to the solid. This prevents splashing that can occur when adding a solid to a liquid.
-
Mixing: Use a magnetic stirrer for mixing. If sonication is required, ensure the vessel is securely capped and check for any pressure buildup.
-
Verification: Ensure the compound is fully dissolved before proceeding. The presence of undissolved solids can lead to inaccurate concentrations and non-reproducible results.
Storage Protocol
Improper storage can lead to degradation of the compound, affecting its purity and reactivity. Indazole derivatives can be sensitive to light, air (oxidation), and temperature.[13]
| Parameter | Condition | Rationale & Justification |
| Temperature | 2-8°C [4] | Refrigeration slows down potential decomposition pathways, ensuring long-term stability. Avoid repeated freeze-thaw cycles for solutions.[11] |
| Atmosphere | Store in a tightly-closed container. [12] Consider inert gas. | A sealed container prevents contamination and exposure to atmospheric moisture.[12] For long-term storage, consider backfilling the container with an inert gas like argon or nitrogen. |
| Light | Keep in a dark place. [17] | Store in an amber vial or in a light-blocking secondary container to prevent photochemical degradation. |
| Location | Cool, dry, well-ventilated area away from incompatible substances. [11] | Store in a designated chemical storage cabinet. Do not store with strong oxidizing agents.[13] |
| Container Integrity | Use original, tightly sealed container. | The manufacturer's container is designed for stability. Ensure the cap is securely fastened to prevent leaks or atmospheric exposure.[14] |
Spill and Emergency Procedures
Prompt and correct response to a spill or exposure is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, prevent the spread of the material. For solids, gently cover with an inert absorbent material like vermiculite or sand.[18] Do not use combustible materials like paper towels for the initial containment.
-
Cleanup: Wearing appropriate PPE, carefully sweep up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[9]
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[12]
-
Do not dispose of this chemical down the drain or in regular trash.[12]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 5. 4-bromo-7-methoxy-1-methyl-1H-indazole | C9H9BrN2O | CID 171597756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. fishersci.de [fishersci.de]
- 8. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. angenechemical.com [angenechemical.com]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 17. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 18. echemi.com [echemi.com]
Application Notes & Protocols: Solubility Characterization and Formulation Strategies for 4-Bromo-7-ethoxy-1H-indazole
Abstract
4-Bromo-7-ethoxy-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Compounds with this core structure often exhibit poor aqueous solubility, posing a significant challenge to their preclinical and clinical development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on characterizing the solubility of this compound and developing appropriate formulation strategies to enhance its bioavailability. We present detailed protocols for analytical method development, equilibrium solubility determination, and provide starting-point formulations leveraging common solubility-enhancement techniques. The causality behind experimental choices is emphasized to empower researchers to adapt these methods to their specific needs.
Physicochemical Characterization: The Foundation of Formulation
A thorough understanding of a compound's physicochemical properties is the first step in any successful formulation development program.[1][2] These properties govern a molecule's behavior in various environments and provide the rationale for selecting appropriate solubility and formulation strategies.
While extensive experimental data for this compound is not publicly available, we can summarize its known properties and predict others based on its structure and data from close structural analogs like 4-bromo-1H-indazole.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value / Predicted Value | Rationale & Significance | Reference |
| Molecular Formula | C₉H₉BrN₂O | Confirmed. Essential for all molarity-based calculations. | [5] |
| Molecular Weight | 241.09 g/mol | Confirmed. Used for preparing solutions of known concentration. | [5] |
| CAS Number | 1351668-22-8 | Unique identifier for the chemical substance. | [5] |
| Appearance | Predicted: White to off-white or light brown crystalline solid. | The physical state dictates handling and the need for solubilization. Analogs are typically solids.[6] | N/A |
| Predicted XLogP3 | ~2.5 - 3.0 | The calculated XLogP3 for the simpler 4-bromo-1H-indazole is 2.2.[3] The addition of an ethoxy group increases lipophilicity, suggesting poor aqueous solubility. | [3] |
| Predicted pKa | ~12-13 (weakly acidic N-H) | The indazole N-H proton is weakly acidic. The predicted pKa for 4-bromo-1H-indazole is 12.78.[4] This suggests that pH modification within the physiological range (1-8) is unlikely to significantly improve solubility. | [4] |
| Melting Point | Predicted: >150 °C | High melting point often correlates with strong crystal lattice energy, which in turn suggests lower solubility. The melting point of 4-bromo-1H-indazole is 160-167 °C.[4][7] | [4][7] |
Analytical Method for Quantification
A robust and validated analytical method is required to accurately quantify the concentration of the compound in solution for solubility and stability studies.[8][9] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for small molecules like this compound.
Protocol: RP-HPLC Method Development
Principle: This protocol outlines the development of a simple isocratic RP-HPLC method. The non-polar C18 stationary phase retains the analyte, which is then eluted by a polar mobile phase. The concentration is determined by the area under the curve of the analyte's peak at a specific UV wavelength.
Instrumentation & Materials:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA) or Trifluoroacetic acid (TFA).
-
This compound reference standard.
-
Class A volumetric flasks and pipettes.
Procedure:
-
Wavelength Selection:
-
Prepare a ~10 µg/mL solution of the compound in ACN.
-
Scan the solution from 200-400 nm using the PDA detector or a spectrophotometer.
-
Select a wavelength of maximum absorbance (λ-max) for quantification to ensure high sensitivity. For many aromatic compounds, this is typically around 254 nm, but empirical determination is crucial.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Rationale: The acidic modifier (FA) sharpens peak shape by ensuring consistent ionization of any silanol groups on the stationary phase.
-
-
Method Scouting:
-
Start with an isocratic mobile phase composition of 50:50 (A:B) at a flow rate of 1.0 mL/min.
-
Inject 10 µL of a ~10 µg/mL standard solution.
-
Objective: Achieve a retention time (RT) between 3 and 10 minutes with good peak shape (tailing factor < 1.5).
-
Troubleshooting:
-
If RT is too short (<3 min), increase the proportion of Mobile Phase A (water).
-
If RT is too long (>10 min), increase the proportion of Mobile Phase B (ACN).
-
-
-
Calibration Curve:
-
Prepare a 1 mg/mL stock solution in ACN or DMSO.
-
Perform serial dilutions to create a set of at least 5 calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of peak area versus concentration. The R² value should be >0.999 for a linear relationship.
-
Table 2: Example Starting RP-HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Mode | Isocratic (e.g., 60:40 ACN:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at λ-max |
Protocols for Solubility Determination
Determining solubility is a critical preformulation step.[2][10] We describe two common methods: a high-throughput kinetic method for initial screening and a definitive thermodynamic (equilibrium) method for detailed characterization.
Workflow for Solubility Assessment
Caption: General workflow for solubility determination.
Protocol: Equilibrium Solubility Determination
Principle: This method measures the true solubility of the most stable crystalline form of the compound at equilibrium. An excess of solid is stirred in a solvent until the concentration of the dissolved solute in the supernatant no longer increases over time.
Materials:
-
This compound solid.
-
Selected solvents/buffers (see Table 3).
-
Scintillation vials or glass tubes.
-
Orbital shaker or rotating wheel in a temperature-controlled incubator.
-
Syringe filters (e.g., 0.22 µm PVDF).
-
Validated HPLC method.
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of solvent). The exact mass is not critical, but it is crucial that undissolved solid remains at the end of the experiment.
-
Rationale: The presence of excess solid ensures that the solution remains saturated with respect to the lowest energy (i.e., least soluble) solid form.
-
-
Equilibration: Tightly cap the vials and place them on a shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.
-
Equilibrium Verification (Self-Validation):
-
Sample the supernatant at two consecutive time points (e.g., 24h and 48h).
-
If the measured concentrations are within 5-10% of each other, equilibrium can be considered reached. If the concentration is still increasing, continue agitation and sample at a later time point (e.g., 72h).
-
-
Sampling and Analysis:
-
Allow vials to stand for 30 minutes to let heavy solids settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality: Filtration is critical to remove any microscopic solid particles that would otherwise be measured, leading to an overestimation of solubility. Discard the first few drops to saturate any potential binding sites on the filter membrane.
-
-
Dilute the filtrate as necessary with the mobile phase to fall within the range of the HPLC calibration curve.
-
Analyze the sample using the validated HPLC method.
-
Table 3: Recommended Solvents for Initial Solubility Screening
| Solvent System | pH | Relevance |
| Phosphate Buffered Saline (PBS) | 7.4 | Simulates blood pH. |
| Simulated Gastric Fluid (SGF) | 1.2 | Simulates stomach conditions. |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | Simulates small intestine (fasted). |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | Simulates small intestine (fed). |
| Water | ~7.0 | Baseline aqueous solubility. |
| Ethanol, Propylene Glycol, PEG 400 | N/A | Common pharmaceutical co-solvents. |
Formulation Strategies and Protocols
Given its predicted high lipophilicity, this compound will likely require enabling formulations for both in vitro and in vivo studies. The choice of strategy depends on the required dose, route of administration, and stage of development.[11][12]
Decision Framework for Formulation Selection
Caption: Decision framework for selecting an enabling formulation strategy.
Protocol: Co-Solvent Formulation (for Preclinical IV or PO Dosing)
This approach uses a mixture of water-miscible organic solvents and surfactants to dissolve the compound.[13] It is often suitable for early-stage animal studies. An example formulation for the related compound 4-bromo-1H-indazole uses DMSO, PEG300, and Tween-80.[6]
Table 4: Example Co-Solvent Vehicle Compositions
| Component | Vehicle 1 (% v/v) | Vehicle 2 (% v/v) | Role |
| DMSO | 10 | 5 | Primary solubilizing agent. |
| PEG 400 | 40 | 30 | Co-solvent, viscosity modifier. |
| Tween 80 | 5 | 0 | Surfactant to prevent precipitation. |
| Saline/Water | 45 | 65 | Aqueous vehicle for injection. |
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Add the DMSO to the solid compound and vortex or sonicate until fully dissolved. This creates a concentrated stock.
-
Rationale: Starting with the strongest solvent ensures the compound is fully dissolved before adding components in which it is less soluble.
-
-
Add Co-solvents: Sequentially add the PEG 400 and Tween 80 (if used), mixing thoroughly after each addition.
-
Final Dilution: Slowly add the saline or water dropwise while vortexing.
-
Causality: Slow addition of the aqueous anti-solvent is critical. Rapid addition can cause the compound to "crash out" or precipitate.
-
-
Final Check: The final formulation should be a clear, homogenous solution. Visually inspect for any particulates.
Protocol: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has greatly enhanced aqueous solubility.[13][14] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a common, safe, and effective choice.
Procedure:
-
Prepare Vehicle: Prepare a 20-40% (w/v) solution of SBE-β-CD in water or a suitable buffer (e.g., citrate buffer pH 4.0).
-
Add Compound: Add the solid this compound directly to the cyclodextrin solution.
-
Complexation: Vortex and/or sonicate the mixture. Gentle heating (40-50 °C) can sometimes accelerate complexation but must be used with caution if the compound is thermally labile. The mixture should be agitated for several hours or overnight to ensure maximum complexation.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles and sterilize for parenteral administration. The result should be a clear solution.
Conclusion
The successful development of this compound hinges on overcoming its inherent poor aqueous solubility. This guide provides a systematic approach, beginning with fundamental physicochemical characterization and the establishment of a reliable analytical method. The detailed protocols for determining equilibrium solubility will generate the critical data needed to classify the compound and inform formulation efforts. By leveraging proven strategies such as co-solvent systems and cyclodextrin complexation, researchers can develop appropriate formulations to advance this promising compound through preclinical evaluation.
References
- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 2. upm-inc.com [upm-inc.com]
- 3. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]
- 5. 4-bromo-7-nitro-1h-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. Preformulation Considerations for Controlled Release Dosage Forms: Part II—Selected Candidate Support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Application Notes and Protocols for the Experimental Design and Study of 4-Bromo-7-ethoxy-1H-indazole
Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Derivative
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent kinase inhibitors. 4-Bromo-7-ethoxy-1H-indazole is a novel synthetic small molecule from this class, the therapeutic potential of which is yet to be fully elucidated. Given its structural features, it is hypothesized to function as an inhibitor of receptor tyrosine kinases (RTKs), a class of enzymes frequently dysregulated in various cancers.[1][2][3] Aberrant RTK signaling can lead to uncontrolled cell proliferation, survival, and migration.[1][2][3][4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive experimental framework for the systematic evaluation of this compound. We will use the c-Kit receptor tyrosine kinase pathway as a representative model for our experimental designs. Dysregulated c-Kit signaling is a known driver in several malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and certain melanomas, making it a well-validated therapeutic target.[1][4][5] The protocols detailed herein are designed to be adaptable to other potential kinase targets.
Our approach is structured to first establish the biochemical potency and selectivity of the compound, then to validate its on-target effects and anti-proliferative activity in relevant cellular models, and finally to assess its in vivo efficacy in preclinical cancer models.
Part 1: In Vitro Characterization: From Biochemical Potency to Cellular Efficacy
The initial phase of characterization focuses on determining the direct inhibitory effect of this compound on its putative kinase target and assessing its impact on cancer cell viability and intracellular signaling.
Biochemical Kinase Inhibition Assays: Quantifying Potency and Selectivity
The foundational step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of the purified kinase domain.[6][7] A luminescence-based assay that quantifies ATP consumption is a common and robust method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Kit and a panel of other kinases to assess its selectivity profile.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution in DMSO for the dose-response curve.
-
-
Kinase Reaction Setup:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the recombinant human c-Kit kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| c-Kit | Experimental Value | 5 |
| FLT3 | Experimental Value | 10 |
| VEGFR2 | Experimental Value | 2 |
| PDGFRα | Experimental Value | 15 |
| SRC | Experimental Value | 20 |
Table 1: Hypothetical kinase inhibition data for this compound. Staurosporine is a non-selective kinase inhibitor used as a positive control.[7]
Cell-Based Assays: Assessing Anti-Proliferative Activity
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[8] The MTT or MTS assay is a widely used colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[8][9][10]
Objective: To evaluate the effect of this compound on the viability of cancer cell lines with known c-Kit mutations or overexpression.
Protocol: Cell Viability (MTT) Assay
-
Cell Culture:
-
Culture cancer cells (e.g., GIST-T1, which has an activating c-Kit mutation) in the appropriate medium until they reach the exponential growth phase.[8]
-
Detach the cells and plate them in a 96-well plate at a predetermined optimal density. Incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a DMSO-only control.
-
-
MTT Reagent Incubation:
-
Solubilization of Formazan:
-
Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
Data Presentation: Anti-Proliferative Activity
| Cell Line | Genotype | This compound GI50 (µM) |
| GIST-T1 | c-Kit exon 11 mutation | Experimental Value |
| Kasumi-1 | c-Kit N822K mutation | Experimental Value |
| HEK293 | Wild-type c-Kit | Experimental Value |
Table 2: Hypothetical growth inhibition (GI50) data for this compound in various cell lines.
Target Engagement and Downstream Signaling: Western Blot Analysis
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, it is essential to analyze the phosphorylation status of the target kinase and its downstream signaling proteins.[11][12][13] Western blotting is the gold standard for this type of analysis.[11][12]
Objective: To determine if this compound inhibits c-Kit phosphorylation and downstream signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in a cellular context.
Protocol: Western Blot for Phospho-Protein Analysis
-
Sample Preparation:
-
Plate GIST-T1 cells and grow them to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
-
Protein Quantification and Gel Electrophoresis:
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-Kit, total c-Kit, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11]
-
Visualizations
Caption: Hypothesized c-Kit signaling pathway and the inhibitory action of this compound.
Part 2: In Vivo Evaluation: Assessing Preclinical Efficacy
After demonstrating in vitro activity, the next critical step is to evaluate the compound's efficacy in a living organism.[15] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for this purpose.[15][16][17]
Xenograft Tumor Models: Efficacy in a Biological System
Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools.[16][18] CDX models offer reproducibility, while PDX models better recapitulate the heterogeneity of human tumors.[18]
Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Model Establishment:
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in an appropriate vehicle) via a clinically relevant route (e.g., oral gavage) daily. The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers via Western blot).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for optimizing dosing regimens.[19][20][21] PK/PD studies correlate the drug concentration in the body with its pharmacological effect.[20]
Key Parameters to Evaluate:
-
Pharmacokinetics (PK): Cmax (maximum concentration), Tmax (time to Cmax), half-life, and bioavailability.[19]
-
Pharmacodynamics (PD): Measurement of target inhibition (e.g., phospho-c-Kit levels) in tumor tissue at different time points after dosing.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion: A Roadmap for Novel Kinase Inhibitor Development
This application note provides a comprehensive and scientifically grounded framework for the preclinical evaluation of this compound as a putative kinase inhibitor. By systematically progressing from in vitro biochemical and cellular assays to in vivo efficacy models, researchers can robustly characterize its therapeutic potential. The detailed protocols and rationale behind each experimental choice are designed to ensure data integrity and facilitate informed decision-making in the drug discovery pipeline. While we have used the c-Kit pathway as a guiding example, the principles and methodologies described are broadly applicable to the study of other kinase inhibitors, providing a solid foundation for advancing novel cancer therapeutics from the laboratory toward the clinic.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 2. researchgate.net [researchgate.net]
- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ichorlifesciences.com [ichorlifesciences.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. startresearch.com [startresearch.com]
- 19. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 20. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting 4-Bromo-7-ethoxy-1H-indazole synthesis
An in-depth guide to navigating the complexities of synthesizing 4-Bromo-7-ethoxy-1H-indazole, a key intermediate in pharmaceutical research. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to assist researchers in overcoming common synthetic challenges.
Introduction
The synthesis of substituted indazoles like this compound is a critical step in the development of various therapeutic agents. However, the construction of this bicyclic heteroaromatic system is often plagued by challenges such as low yields, poor regioselectivity, and difficult purifications. This guide, designed for chemistry professionals, serves as a dedicated resource to navigate these issues, ensuring a more efficient and successful synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing substituted 1H-indazoles like this compound?
A1: The synthesis of the 1H-indazole core can be approached through several classic and modern methodologies. The choice of route often depends on the availability of starting materials and the desired substitution pattern. Key strategies include:
-
Jacobsen Indazole Synthesis: This involves the cyclization of an o-toluidine derivative. The process typically requires diazotization of the amino group, followed by an intramolecular cyclization involving the ortho-methyl group.[1]
-
Condensation/Cyclization of o-Halobenzaldehydes: A common and robust method involves reacting an ortho-halo or ortho-hydroxy benzaldehyde/ketone with hydrazine or its derivatives.[2][3] The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to form the indazole ring.
-
Ullmann-Type Intramolecular Cyclization: This modern approach involves forming a hydrazone from an appropriately substituted aromatic precursor, followed by a copper-catalyzed intramolecular N-arylation to close the ring.[4][5] This method can offer excellent control but requires careful optimization of the catalyst system and reaction conditions.[5]
-
[3+2] Annulation from Arynes: This method constructs the indazole skeleton through a cycloaddition reaction between an in situ generated aryne and a hydrazone or diazo compound.[6]
Q2: How critical is the quality of starting materials and reagents for a successful synthesis?
A2: The purity of starting materials is paramount. For instance, in a synthesis starting from a substituted 2-bromoaniline or 2-fluorobenzaldehyde, isomeric impurities in the starting material can lead to the formation of undesired indazole regioisomers that are often difficult to separate from the target compound.[3] Similarly, the quality and stoichiometry of reagents like hydrazine hydrate are crucial; it is highly toxic and corrosive and its concentration can affect reaction kinetics and byproduct formation.[2][3] It is always recommended to verify the purity of starting materials by NMR or HPLC before commencing the synthesis.
Q3: What are the best practices for monitoring the progress of an indazole synthesis reaction?
A3: Effective reaction monitoring is key to optimizing yield and minimizing impurities.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for qualitative, real-time tracking of the consumption of starting materials and the formation of the product.[3] Co-spotting the reaction mixture with the starting material is essential for accurate interpretation.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC provides superior resolution and can detect minor byproducts that may not be visible on TLC.[3] It is particularly useful for assessing the purity of the final product.
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to confirm the molecular weight of the product being formed and to identify potential intermediates or byproducts during the reaction.[3]
Q4: What specific safety precautions should be taken during the synthesis of this compound?
A4: Several safety hazards must be addressed:
-
Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen.[3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Brominating Agents: Reagents like N-Bromosuccinimide (NBS) or liquid bromine are corrosive and highly reactive.[3] They should be handled with extreme care.
-
Exothermic Reactions: Nitration or diazotization steps can be highly exothermic and require strict temperature control using an ice bath to prevent runaway reactions.[3][7]
-
Pressure Hazards: Cyclization reactions performed at elevated temperatures in sealed vessels can build up significant pressure. Ensure appropriate pressure-rated equipment is used.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield is a common issue stemming from several factors. A systematic approach is needed to diagnose the root cause.
-
Incomplete Reaction: The reaction may not be reaching completion. Verify this by TLC or HPLC analysis.
-
Suboptimal Reaction Conditions: The temperature, solvent, or base used may not be optimal.
-
Solution: Conduct a small-scale optimization screen. For instance, in copper-catalyzed cyclizations, the choice of base is critical; its basicity and nucleophilicity can significantly impact the yield.[4] Solvents also play a key role; polar aprotic solvents like DMF or DMSO are common but should be anhydrous.
-
-
Product Degradation: The target indazole may be unstable under the reaction or workup conditions.
-
Solution: If the reaction is run at a high temperature, try lowering it and extending the reaction time. During workup, avoid unnecessarily harsh acidic or basic conditions.
-
-
Mechanical Losses: Significant amounts of product may be lost during the workup and purification steps.
-
Solution: Ensure efficient extraction by performing multiple extractions with the appropriate solvent. During crystallization, if no crystals form, it could be due to using too much solvent; in this case, carefully evaporate some solvent and attempt to recrystallize.[9]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time/temperature; check catalyst activity.[5] |
| Suboptimal conditions | Screen different solvents, bases, or temperatures.[10] | |
| Product degradation | Use milder reaction or workup conditions. | |
| Mechanical losses | Optimize extraction and purification procedures.[9] | |
| Impurity Formation | Isomer formation | Modify reaction conditions (e.g., base, solvent) to influence regioselectivity.[11][12] |
| Over-bromination | Use a milder brominating agent or control stoichiometry carefully. | |
| Starting material contamination | Verify purity of starting materials before the reaction.[3] | |
| Reaction Stalls | Reagent decomposition | Use fresh, high-purity reagents, especially hydrazine. |
| Insufficient activation | Ensure the temperature is high enough for the reaction to proceed. | |
| Catalyst poisoning | Ensure all glassware is clean and solvents are anhydrous. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
Q: I am observing a major byproduct that appears to be an isomer of my product. How can I control the regioselectivity?
A: Regioisomer formation is a classic challenge in heterocyclic synthesis, particularly for indazoles.[12]
-
Cyclization Step: If the cyclization can occur in two different ways, the outcome is often dictated by both steric and electronic factors. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine can yield two different regioisomers.[13]
-
Solution: Modifying the solvent and temperature can alter the ratio of isomers. A solvent screen (e.g., testing alcohols, THF, toluene) may reveal conditions that favor the desired product.[13] Sometimes, one isomer crystallizes preferentially, allowing for simple purification.
-
-
N-Alkylation/Acylation: If you are performing a subsequent reaction on the indazole nitrogen, you will likely get a mixture of N1 and N2 substituted products. The 1H-tautomer is generally more stable.[12]
Q: My crude product is an oil or contains impurities that co-elute during column chromatography. What purification strategies can I try?
A: When standard chromatography is ineffective, alternative methods are necessary.
-
Recrystallization: This is the most powerful technique for purifying solid compounds. The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[9] A systematic solvent screen is the first step (see Protocol 2). If your product "oils out," try reheating the solution, adding slightly more solvent, and allowing it to cool more slowly.[9]
-
Acid-Base Extraction: Indazoles are weakly basic and can be protonated. You may be able to separate your product from non-basic impurities by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), extracting with a dilute acid (e.g., 1M HCl), and then neutralizing the aqueous layer with a base (e.g., NaHCO₃) to recover your product, which should precipitate or be extractable into a fresh organic layer.
-
Preparative HPLC: For very challenging separations or when very high purity is required, preparative HPLC is the method of choice, although it is more resource-intensive.[14]
Key Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol is a plausible route based on established methodologies for analogous structures, involving ortho-directed lithiation, formylation, and cyclization.[5][7]
Caption: Proposed workflow for the synthesis of this compound.
Step 1: Synthesis of 3-Bromo-2-ethoxybenzaldehyde
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the cooled THF. Then, add a solution of 2-bromo-1-ethoxybenzene (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture, again keeping the temperature at -78 °C.
-
Workup: After stirring for another 1-2 hours, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 3-bromo-2-ethoxybenzaldehyde from the previous step in n-butanol.
-
Hydrazine Addition: Add hydrazine hydrate (excess, ~10-20 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization (see Protocol 2) to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS.[3]
Protocol 2: Purification by Recrystallization - Solvent Screening
Objective: To identify a suitable solvent or solvent system for the purification of solid this compound.[9]
-
Preparation: Place small amounts (approx. 20-30 mg) of the crude product into several different test tubes.
-
Solvent Addition (Room Temp): To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, or mixtures) dropwise at room temperature until the solid just dissolves. A good solvent will show low solubility at room temperature.
-
Heating: For solvents where the compound is poorly soluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid fully dissolves.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then cool further in an ice bath.
-
Observation: Observe the formation of crystals. An ideal solvent will yield a large quantity of well-formed crystals upon cooling.
Solvent Screening Results Table
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Conclusion |
| Heptane | Insoluble | Sparingly Soluble | Poor | Not suitable alone |
| Toluene | Sparingly Soluble | Soluble | Good, well-formed crystals | Good Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Too soluble |
| Isopropanol | Sparingly Soluble | Soluble | Good, needles | Good Candidate |
| Ethanol/Water | Sparingly Soluble | Soluble | Good, may need optimization | Good Binary System |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023) | Jon I. Day | 2 Citations [scispace.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-7-ethoxy-1H-indazole
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-7-ethoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Indazoles are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis can be challenging, often requiring careful optimization to control regioselectivity and maximize yield.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two main retrosynthetic approaches. The most common and generally more regioselective method involves the cyclization of a pre-functionalized precursor . This typically starts with a substituted benzonitrile or benzaldehyde (e.g., 2-amino-3-bromo-6-ethoxybenzonitrile or a related derivative) which is then cyclized using hydrazine.[3][4] The alternative strategy is the direct bromination of 7-ethoxy-1H-indazole. This route can be faster but poses significant challenges in controlling the position of bromination, often leading to a mixture of isomers.
Q2: Why is regioselectivity a major challenge in indazole synthesis?
A2: Regioselectivity is a critical hurdle for two primary reasons. First, during N-alkylation or N-acylation reactions, the indazole ring exhibits annular tautomerism, which can lead to mixtures of N1 and N2 substituted products.[5] While less of a concern for preparing the 1H-indazole core itself, it's a key consideration for subsequent derivatization. Second, and more relevant to this synthesis, is achieving the correct substitution pattern on the benzene ring portion. During cyclization or direct electrophilic substitution like bromination, the directing effects of existing substituents (in this case, the ethoxy group) dictate the position of the incoming group. Poor control over reaction conditions can lead to the formation of undesired positional isomers, complicating purification and reducing the overall yield.[5][6]
Q3: What are the most common side reactions to be aware of?
A3: During synthesis, several side reactions can occur. When using harsh acidic conditions for bromination, hydrolysis of nitrile precursors to amides is a possibility.[3] Over-bromination is also a frequent issue, leading to di-brominated byproducts, especially if using potent brominating agents or excess equivalents.[3] In syntheses involving a nitro group reduction step (not always required for this target, but a common strategy in indazole chemistry), catalytic hydrogenation can sometimes cause unintended debromination.[4]
Q4: How can I reliably confirm the structure and purity of the final product?
A4: A combination of standard analytical techniques is essential. 1H and 13C NMR spectroscopy will confirm the chemical structure and connectivity, allowing you to verify the substitution pattern on the indazole ring.[7] Mass spectrometry will confirm the molecular weight of the compound.[8][9] High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity, while melting point analysis can serve as a quick check for the purity of the crystalline solid.[9]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield During Indazole Ring Formation
Q: My cyclization reaction of a substituted benzonitrile with hydrazine is resulting in a low yield of this compound. What factors should I investigate?
A: Low yield in this key step is a common problem that can often be resolved by systematically optimizing several parameters. The reaction involves a nucleophilic attack followed by an intramolecular cyclization, and its efficiency is highly dependent on the conditions.
Causality & Solutions:
-
Insufficient Hydrazine: The stoichiometry of hydrazine is critical. While a 1:1 molar ratio is theoretically sufficient, in practice, an excess of hydrazine hydrate is often required to drive the reaction to completion.[6] This is especially true if the starting material is sterically hindered or electronically deactivated.
-
Suboptimal Reaction Temperature: Temperature plays a dual role. It must be high enough to overcome the activation energy for the cyclization but not so high that it promotes decomposition or side reactions.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and selectivity. The solvent should be high-boiling (if heating is required) and capable of dissolving the starting materials.
Troubleshooting Workflow: Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yield.
Issue 2: Poor Regioselectivity in Bromination
Q: I am attempting to brominate 7-ethoxy-1H-indazole directly, but I'm getting a mixture of products, including di-brominated species.
A: Direct bromination of an existing indazole core is challenging due to the activating nature of the heterocyclic system and the ethoxy group. Controlling the reaction to achieve mono-bromination at the desired C4 position requires careful selection of the brominating agent and precise control of the reaction conditions.
Causality & Solutions:
-
Harsh Brominating Agent: Molecular bromine (Br₂) is highly reactive and can lead to over-bromination.
-
Recommendation: Use a milder brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for controlled mono-bromination of activated aromatic systems.[3]
-
-
Incorrect Stoichiometry: Using too much of the brominating agent is a primary cause of multiple substitutions.
-
Recommendation: Carefully control the stoichiometry of NBS. Use slightly more than one equivalent (e.g., 1.05 to 1.1 equivalents) to ensure full conversion of the starting material without promoting di-bromination. It is better to have some unreacted starting material, which is easier to separate than an isomeric byproduct.[3]
-
-
Reaction Conditions: Temperature and the choice of acid/solvent are critical for controlling reactivity.
-
Recommendation: Perform the reaction at a low temperature (e.g., 0-5°C) to temper the reactivity of the system. Sulfuric acid is often used as the solvent and catalyst for this transformation. The concentration of the acid can also be optimized; a study on a similar system found that 10 equivalents of 96% H₂SO₄ was optimal.[3]
-
Table 1: Comparison of Bromination Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale |
| Brominating Agent | Br₂ (1.5 eq) | NBS (1.07 eq) | NBS is less reactive, reducing over-bromination risk.[3] |
| Temperature | Room Temperature | 0 - 5 °C | Lower temperature decreases the rate of side reactions. |
| Solvent | Acetic Acid | Conc. H₂SO₄ | H₂SO₄ can protonate the ring, modulating its reactivity. |
| Expected Outcome | Mixture of isomers, di-brominated product | High yield of mono-brominated product | Precise control leads to higher purity and yield. |
Issue 3: Product Purification Challenges
Q: My crude this compound is an impure solid/oil that is difficult to handle. What is the best purification strategy?
A: Achieving high purity is essential for subsequent synthetic steps. Crystallization is a robust, scalable, and highly effective method for purifying solid organic compounds like this indazole derivative.[10] If the product "oils out" or remains impure after crystallization, column chromatography is a reliable alternative.
Causality & Solutions:
-
Incorrect Crystallization Solvent: The success of crystallization depends entirely on the solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]
-
Recommendation: Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). A mixed solvent system (e.g., ethanol/water or ethyl acetate/heptane) often provides the ideal solubility profile.
-
-
Solution Cooling Too Rapidly: If the hot, saturated solution is cooled too quickly, the compound may precipitate as an amorphous solid or an oil instead of forming a crystal lattice. This traps impurities.
-
Recommendation: Allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. If the product oils out, reheat the solution to redissolve it, add a small amount of additional solvent, and allow it to cool more slowly.[10]
-
Table 2: Troubleshooting Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- Compound is very pure and needs a nucleation site. | - Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure product. |
| Product "Oils Out" | - Solution is cooling too quickly.- High level of impurities depressing the melting point. | - Reheat to dissolve the oil, add more solvent, and cool slowly.[10]- Consider a preliminary purification by column chromatography. |
| Poor Recovery | - Compound has significant solubility even at low temperatures. | - Cool the solution for a longer period in an ice bath.- Use a less polar solvent system to reduce solubility. |
Experimental Protocols
Protocol 1: Synthesis via Cyclization of 3-Bromo-6-ethoxy-2-fluorobenzonitrile
This protocol is a representative procedure based on established methods for indazole synthesis.[3][4][6]
Reaction Workflow:
Caption: General workflow for the synthesis of the target indazole.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-6-ethoxy-2-fluorobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-MeTHF (5 volumes, e.g., 5 mL per gram of starting material).
-
Addition of Hydrazine: Add hydrazine hydrate (4.0 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to 95°C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cooling and Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 volumes) and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by crystallization using a suitable solvent system (e.g., ethanol/water) as determined by a solvent screen.
Protocol 2: Purification by Crystallization
This protocol outlines a systematic approach to purifying the final product.[10]
-
Solvent Screening: Place a small amount (20-30 mg) of the crude product into several test tubes. Add potential solvents (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature to assess solubility. Heat the tubes containing sparingly soluble solids to check for good solubility at elevated temperatures. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize recovery.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent. Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-7-ethoxy-1H-indazole
Welcome to the technical support guide for the purification of 4-Bromo-7-ethoxy-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate in high purity. The following sections provide in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of this compound?
The impurity profile of this compound is highly dependent on the synthetic route. However, syntheses involving cyclization and bromination commonly generate several classes of impurities.[1] These can include:
-
Regioisomers: Formation of undesired isomers is a frequent challenge in the synthesis of substituted indazoles.[1][2] Depending on the precursors, you might encounter isomers from the cyclization step or undesired bromination at other positions on the aromatic ring.
-
Starting Materials: Incomplete consumption of starting materials can lead to their presence in the crude product.
-
Over-brominated Species: The reaction may not stop cleanly at mono-bromination, potentially yielding di- or tri-brominated indazole species.[1]
-
N-Alkylated Isomers: Indazoles can exist as 1H and 2H tautomers, and subsequent reactions can sometimes lead to mixtures of N-alkylated products, which can be difficult to separate.[3][4]
-
Reaction Byproducts: Reagents used in the synthesis, such as hydrazine or N-bromosuccinimide (NBS), can generate byproducts that contaminate the crude material.[1][5]
Q2: What is the recommended initial strategy for purifying crude this compound?
The best initial approach depends on the scale and the impurity profile.
-
For high levels of impurities or closely related isomers: Flash column chromatography is generally the most effective first step. It provides superior separation power for complex mixtures.[1]
-
For crude material that is already >90% pure: Recrystallization is an excellent and often more scalable option for removing minor impurities and achieving high analytical purity.[1][6]
A logical workflow is to first perform a rapid purity assessment using Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC).[1] This will inform the optimal purification strategy.
Q3: Which analytical techniques are essential for confirming the purity and structure of the final product?
A combination of techniques is required for unambiguous confirmation:[1]
-
NMR Spectroscopy (¹H & ¹³C): This is the primary tool for confirming the chemical structure, identifying the correct regioisomer, and detecting any structurally similar impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for accurately quantifying the purity of the final compound, often expressed as an area percentage.[1][7] A photodiode array (PDA) detector can help in assessing peak purity.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the product, confirming that the desired compound has been synthesized.[1]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of column chromatography and for quick purity checks of the resulting fractions.[1]
Troubleshooting Guide: Purification Workflows
This section addresses specific problems that may arise during the purification of this compound.
Column Chromatography Challenges
Q4: My compound and a key impurity are co-eluting during column chromatography. How can I improve the separation?
Co-elution occurs when compounds have very similar polarities. To resolve this, you must alter the chromatographic conditions to exploit subtle differences in their chemical properties.
Suggested Solutions:
-
Optimize the Eluent System:
-
Decrease Polarity: If using an ethyl acetate/hexane system, systematically decrease the percentage of the more polar solvent (ethyl acetate). This will increase the retention time of all compounds, potentially resolving the co-eluting spots.
-
Change Solvent Selectivity: Switch to a different solvent system. For instance, replacing ethyl acetate with dichloromethane (DCM) or adding a small percentage of methanol to a DCM/hexane system can alter the specific interactions between your compounds and the silica stationary phase.[1] Common systems include ethyl acetate/heptane and dichloromethane/methanol gradients.[1]
-
-
Modify the Stationary Phase:
-
While silica gel is standard, consider using a different stationary phase if resolution is still poor. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different separation mechanisms.
-
-
Improve Column Packing and Loading:
-
Ensure the column is packed perfectly without any cracks or channels.
-
Load the crude product in a highly concentrated, narrow band using the minimum possible amount of solvent.[8] A wide starting band is a common cause of poor separation.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Eluent System (v/v) | Polarity | Typical Application |
|---|---|---|
| 10-30% Ethyl Acetate in Hexane/Heptane | Low to Medium | Good starting point for many indazole derivatives.[1] |
| 1-5% Methanol in Dichloromethane | Medium to High | Effective for more polar compounds or to break stubborn co-elutions.[1] |
| 50-100% Dichloromethane in Hexane | Low | Useful for separating very non-polar impurities. |
Q5: My compound is streaking or tailing on the TLC plate and the column. What is causing this?
Streaking is often a sign of an undesirable chemical interaction or a technical issue.
Possible Causes & Solutions:
-
Acidic/Basic Nature: Indazoles have a weakly basic nitrogen atom. If your compound interacts too strongly with the acidic silica gel, it can cause tailing.
-
Solution: Add a small amount of a modifier to your eluent. For basic compounds, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol can neutralize the acidic sites on the silica gel, resulting in sharper peaks.
-
-
Sample Overload: Applying too much sample to the TLC plate or column will saturate the stationary phase, leading to broad, streaky bands.
-
Solution: Dilute your sample for TLC analysis. For column chromatography, ensure you are not exceeding the loading capacity of your column (typically 1-5% of the silica gel weight).
-
-
Insolubility: If the compound is not fully dissolved in the eluent as it moves through the column, it will streak.
-
Solution: Ensure your chosen eluent system is capable of dissolving the compound. Sometimes, streaking at the solvent front indicates the compound is insoluble and needs a more polar eluent.
-
Recrystallization Challenges
Q6: My compound "oils out" of the solution instead of forming crystals. How can I prevent this?
"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This often happens when the solution is supersaturated or cools too quickly.[6]
Suggested Solutions:
-
Cool More Slowly: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool gradually to room temperature without disturbance. Do not place it directly in an ice bath. Slow cooling is critical for forming pure, large crystals.[6]
-
Add More Solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent (e.g., 5-10% more), and then allow it to cool slowly again.[6]
-
Use a Binary Solvent System: Find a solvent in which the compound is highly soluble (solvent) and another in which it is poorly soluble (anti-solvent). Dissolve the compound in a minimal amount of the hot "solvent," and then slowly add the "anti-solvent" dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the hot "solvent" to clarify, then cool slowly.
Q7: I've allowed the solution to cool, but no crystals have formed. What should I do?
This is a common issue that usually indicates the solution is not sufficiently supersaturated or that nucleation is inhibited.[6]
Suggested Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[6]
-
-
Increase Concentration: Too much solvent may have been used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[6]
-
Refrigerate/Freeze: If crystals do not form at room temperature, place the sealed flask in a refrigerator or freezer for several hours to further decrease the compound's solubility.
Visualizing the Purification Workflow
A systematic approach is key to selecting the right purification method. The following diagram outlines a decision-making process based on initial analytical results.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying gram-scale quantities of the title compound.
1. Preparation of the Column:
-
Select an appropriate size glass column and securely clamp it in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[9] Add another thin layer of sand on top of the packed silica.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Add a small amount of silica gel to this solution ("dry loading") and evaporate the solvent until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.[8]
-
Begin eluting the column, collecting the solvent in fractions (e.g., test tubes or flasks).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
4. Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[9]
Protocol 2: Recrystallization
This protocol outlines the steps for purification by single-solvent recrystallization.
1. Solvent Selection:
-
Place ~20-30 mg of the crude compound into several test tubes.
-
Add various potential solvents dropwise at room temperature to test for solubility. A good solvent will show low solubility at room temperature.[6]
-
For solvents where the compound is sparingly soluble, gently heat the tube. A good solvent will fully dissolve the compound when hot.[6] Common candidates include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.
2. Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the compound just dissolves. It is critical to use the minimum amount of hot solvent required.[6]
3. Crystallization:
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: 4-Bromo-7-ethoxy-1H-indazole
Compound Stability Profile: 4-Bromo-7-ethoxy-1H-indazole
This compound is a substituted indazole derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug discovery.[1][2] The stability of this reagent is critical for ensuring the reproducibility and success of synthetic campaigns. The molecule's structure, featuring an electron-rich indazole core, an electron-donating ethoxy group, and a C-Br bond, presents specific vulnerabilities. The primary stability concerns involve susceptibility to oxidation, photolytic degradation, and dehalogenation. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage, handling, and use of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: Proper storage is the most critical factor in maintaining the integrity of the compound. Based on safety data for structurally related bromo-indazoles, the following conditions are recommended:
-
Temperature: 2–8°C.[3][4] Refrigeration significantly slows the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The indazole ring system can be susceptible to oxidation over time when exposed to air.
-
Light: Protect from light.[5][6] Heterocyclic aromatic compounds can be light-sensitive and may undergo photolytic decomposition upon prolonged exposure to UV radiation. Store in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Keep the container tightly sealed in a dry environment, preferably in a desiccator.[7][8] Moisture can facilitate hydrolytic decomposition or other unwanted side reactions.
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows kinetic degradation. |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents oxidation of the heterocyclic ring. |
| Light | Protect from light (Amber Vial) | Prevents photolytic degradation.[5][6] |
| Moisture | Store in a dry place/desiccator | Prevents hydrolysis and other moisture-driven reactions. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[8][9] | Avoids vigorous, uncontrolled reactions and degradation. |
Q2: My solid sample of this compound has changed color from off-white to yellow/brown. What does this indicate and is it still usable?
A2: A color change is a common visual indicator of compound degradation. This is most likely due to slow oxidation from improper storage (exposure to air and/or light). The colored impurities are often minor decomposition products.
Causality: The electron-rich indazole ring is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts. The presence of the electron-donating ethoxy group can further increase this susceptibility.
Actionable Advice:
-
Assess Purity: Before use, check the purity of the discolored material using a simple analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a retained, properly stored sample if available.
-
NMR Analysis: For a more definitive assessment, acquire a ¹H NMR spectrum. Look for the appearance of new peaks or a significant decrease in the integration of the characteristic aromatic protons of the starting material.
-
Decision to Use: If the impurity level is low (<5%) and previous experiments have shown these impurities do not interfere with your reaction, you may be able to proceed. However, for sensitive applications, purification (e.g., recrystallization or column chromatography) is strongly recommended to ensure reliable results.
Q3: In my reaction monitoring (LC-MS/NMR), I observe a significant peak corresponding to the mass of 7-ethoxy-1H-indazole (loss of bromine). What is causing this debromination?
A3: The loss of the bromine atom is a known degradation pathway for aryl bromides, termed reductive dehalogenation or hydrodehalogenation.[10][11] This can occur under various conditions, often unintentionally.
Common Causes:
-
Catalytic Hydrogenation Conditions: The most common cause is exposure to reducing conditions, especially transition metal catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂, formic acid, etc.).[11] If another part of your molecule requires reduction, the C-Br bond may be cleaved concurrently. Aryl bromides are generally easier to reduce than aryl chlorides.[11]
-
Trace Metal Impurities: Trace amounts of palladium or other reductive metals from previous synthetic steps can catalyze debromination.
-
Strong Bases/Nucleophiles: While less common, certain strong nucleophilic or basic conditions, particularly at elevated temperatures, can sometimes promote dehalogenation pathways.
-
Photochemical Reactions: Intense light, especially UV, can induce radical-mediated dehalogenation, although this is typically less efficient than catalytic reduction.[12]
Below is a workflow to troubleshoot this specific issue.
Caption: Troubleshooting workflow for debromination.
Q4: Are there any specific solvents or reagents that are incompatible with this compound?
A4: Yes. Based on the chemical nature of the indazole ring and the C-Br bond, certain classes of reagents should be used with caution.
-
Strong Oxidizing Agents: (e.g., KMnO₄, H₂O₂, m-CPBA). These can react with the electron-rich indazole ring, leading to ring-opening or the formation of N-oxides.[13]
-
Strong Reducing Agents: As discussed in Q3, reagents like LiAlH₄ or catalytic hydrogenation conditions can cause debromination.
-
Strong Acids & Bases: The indazole ring has both acidic (N-H) and basic (pyrazole nitrogen) sites.[9] Very strong bases can deprotonate the N-H, which may alter reactivity in subsequent steps. Strong acids will protonate the ring, which can also change its reactivity and potentially promote decomposition at high temperatures.
-
Certain Organometallics: Reagents like n-BuLi can cause lithium-halogen exchange with the C-Br bond or deprotonate the indazole ring, leading to a mixture of products if not controlled carefully.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring
This protocol provides a general method to assess the purity of this compound and monitor its stability over time.
Objective: To quantify the purity of the compound and detect the formation of degradation products, such as the debrominated analog.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in Water.
-
Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile or a 1:1 ACN:Water mixture.
-
Vortex until fully dissolved. If necessary, use an ultrasonic bath for a short period.
-
Dilute the stock solution to a working concentration of ~50-100 µg/mL using the initial mobile phase composition (e.g., 90% A/10% B).
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength scan to determine λmax)
-
Column Temperature: 30°C
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 10% B
-
18.5-22 min: Re-equilibration at 10% B
-
-
-
Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
For stability studies, analyze samples stored under different conditions at set time points (e.g., T=0, 1 week, 1 month) and compare the purity percentages and the growth of any new impurity peaks.
-
Potential Degradation Pathways
The stability of this compound is primarily threatened by oxidation and reductive debromination. The following diagram illustrates these potential transformations.
Caption: Key degradation pathways for the compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 5. aanda.org [aanda.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-7-ethoxy-1H-indazole
Welcome to the technical support resource for the synthesis of 4-Bromo-7-ethoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we consolidate field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of substituted indazoles, providing foundational knowledge for optimizing your experimental approach.
Q1: What is the most common and reliable strategy for synthesizing this compound?
A1: A prevalent and effective method involves a multi-step sequence starting from an appropriately substituted aniline derivative, such as 3-ethoxy-2-methylaniline. The core transformation is typically a diazotization reaction followed by an intramolecular cyclization. This approach offers good control over the final substitution pattern. An alternative, often used in industrial settings, is the cyclization of a substituted o-halobenzonitrile with hydrazine, which can be very efficient if the precursors are available.[1][2]
Q2: Why is regioselectivity a common issue in indazole synthesis, and how does it apply here?
A2: Regioselectivity is a major challenge in indazole chemistry, particularly during alkylation or acylation, due to the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring.[3] This leads to the formation of N1 and N2 isomers, which can be difficult to separate.[4] For the synthesis of the 1H-indazole core itself, the primary challenge is ensuring the correct cyclization to form the desired constitutional isomer. For instance, direct bromination of the 7-ethoxy-1H-indazole core is often unselective and may yield undesired isomers, making it preferable to introduce the bromine atom at an earlier stage of the synthesis.[1][2][5]
Q3: What are the critical reaction parameters that I need to control to maximize my yield?
A3: Several parameters are crucial. In the diazotization step, maintaining a low temperature (typically -10 to 5°C) is essential to prevent the decomposition of the unstable diazonium salt.[6] During the cyclization step, the choice of base and solvent can significantly impact the reaction rate and yield. For cyclizations involving hydrazine, controlling the temperature is also vital to avoid side reactions.[2][7] Finally, the purity of starting materials and reagents is paramount, as impurities can interfere with the catalytic cycle or lead to byproduct formation.
Q4: What are the most likely byproducts in this synthesis, and how can I minimize them?
A4: Common byproducts can include incompletely cyclized intermediates, over-brominated species, and potentially regioisomers depending on the chosen route. If starting from an aniline, incomplete diazotization or premature decomposition of the diazonium salt can lead to a complex mixture. In hydrazine-based cyclizations, side reactions like hydrazone formation can occur.[8] Minimizing these byproducts involves strict temperature control, ensuring the correct stoichiometry of reagents, and monitoring the reaction progress closely using techniques like TLC or LC-MS.
Q5: Are there any significant safety concerns I should be aware of?
A5: Yes. Diazonium salts are potentially explosive and should be handled with extreme care, kept cold, and not isolated.[6] Some brominating agents, and the bromination reaction itself, can be highly exothermic and require careful temperature management to avoid runaway reactions.[1] Hydrazine hydrate is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide: Low Yield & Purity Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Diazotization: Temperature too high, leading to diazonium salt decomposition. Incorrect stoichiometry of sodium nitrite or acid. | 1. Ensure the reaction temperature is strictly maintained between -10°C and 5°C. Use a calibrated thermometer. Add the sodium nitrite solution slowly, dropwise, to control the exotherm. Verify the molar equivalents of reagents.[6][9] |
| 2. Failed Cyclization: Base is not strong enough or is sterically hindered. Reaction temperature is too low or reaction time is too short. | 2. If using a base-mediated cyclization, consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide.[6] For thermal cyclizations, incrementally increase the temperature (e.g., in 10°C steps) and monitor by TLC. Extend the reaction time. | |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reagent: Molar equivalents of a key reagent (e.g., sodium nitrite, hydrazine, base) are too low. | 1. Recalculate and verify the stoichiometry of all reagents. It may be necessary to use a slight excess (e.g., 1.1-1.2 equivalents) of the cyclizing agent or base. |
| 2. Poor Reagent Quality: Reagents may have degraded over time (e.g., hydrazine hydrate, potassium tert-butoxide). | 2. Use freshly opened or properly stored reagents. The purity of key reagents can be checked by titration or other analytical methods if necessary. | |
| Formation of Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Temperature control was lost during diazotization or bromination, leading to undesired side products. | 1. Re-run the reaction with stricter temperature control. For exothermic steps, ensure efficient stirring and use an appropriate cooling bath (e.g., ice-salt). |
| 2. Formation of Regioisomers: This is common if brominating the indazole ring directly. | 2. The synthetic strategy should be designed to install the bromine atom before the indazole ring formation to ensure correct regiochemistry.[1][2] | |
| 3. Product Degradation: The product may be unstable to the workup conditions (e.g., strong acid or base). | 3. Use milder workup conditions. Neutralize carefully and avoid prolonged exposure to harsh pH. Ensure extractions are performed promptly. | |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the aqueous phase. | 1. During workup, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and drive the organic product into the organic layer. |
| 2. Product co-elutes with impurities during column chromatography. | 2. Screen different solvent systems for chromatography. A gradient elution may be necessary. Sometimes, converting the product to a salt (or vice-versa) can alter its chromatographic behavior, facilitating separation. Low-yielding syntheses often require extensive purification.[10] |
Troubleshooting Workflow: Low Yield
Below is a decision-making workflow to diagnose the root cause of low product yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Experimental Protocols
The following protocol is a synthesized and optimized procedure based on established methods for analogous indazole preparations.[6][9][11] It is designed to be a robust starting point for your experiments.
Overall Synthetic Scheme
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Bromo-3-ethoxy-2-methylaniline (Intermediate)
-
Dissolution: In a flask protected from light, dissolve 3-ethoxy-2-methylaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane. Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the internal temperature does not exceed 5°C. The addition of NBS should be done carefully to control the exotherm.[11]
-
Reaction Monitoring: Stir the mixture at 0°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any remaining bromine.
-
Workup: Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound
This step involves the formation of a diazonium salt followed by in-situ cyclization. This is a modified Jacobson indazole synthesis.
-
Suspension: Suspend the 4-Bromo-3-ethoxy-2-methylaniline intermediate (1 equivalent) in a mixture of acetic acid and propionic acid. Cool the suspension to -5°C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, keeping the internal temperature below 0°C.[6][9]
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at 0°C for 30-60 minutes. Then, let the mixture slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Quenching & Neutralization: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by flash column chromatography on silica gel to yield the final product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 11. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 4-Bromo-7-ethoxy-1H-indazole Production
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Bromo-7-ethoxy-1H-indazole. As a crucial heterocyclic building block in medicinal chemistry, its efficient and safe production is paramount. This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your process with scientific integrity.
Part 1: Critical Safety Briefing
Before initiating any experimental work, a thorough understanding and implementation of safety protocols are non-negotiable. The synthesis of this compound involves hazardous materials that demand rigorous safety measures.
Handling Brominating Agents (e.g., Bromine, N-Bromosuccinimide - NBS):
-
Extreme Toxicity and Corrosivity: Bromine and reagents like NBS are highly corrosive to the skin, eyes, and respiratory tract.[1][2] Inhalation can be fatal.[3]
-
Mandatory Engineering Controls: All operations involving brominating agents must be conducted within a certified chemical fume hood with adequate exhaust ventilation to keep vapor concentrations below 0.1 ppm.[4][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is required:
-
Gloves: Use fluorinated rubber, neoprene, or nitrile gloves. Always consult the manufacturer's compatibility chart.[1][4]
-
Eye Protection: Wear tight-fitting chemical splash goggles and a full-face shield.[4]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[1]
-
-
Spill Management: In case of a spill, evacuate the area. Neutralize liquid bromine with a soda ash or sodium bisulfite solution. Do not use combustible materials like sawdust for absorption.[5] Ensure emergency eyewash and safety showers are immediately accessible.[1]
-
Material Compatibility: Bromine attacks many plastics, rubbers, and metals.[1] Use equipment made from compatible materials like glass, Teflon®, or Kynar®.[4][5]
Part 2: Synthetic Pathway and Core Challenges
A common and scalable approach to substituted indazoles involves the cyclization of ortho-substituted anilines. The following workflow represents a plausible and robust pathway for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
This pathway is advantageous due to the availability of starting materials and the well-documented nature of the transformations. However, scaling up presents challenges in controlling regioselectivity, managing exothermic events, and achieving high purity without resorting to chromatography.
Part 3: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries.
Q1: My overall yield is significantly lower than expected. What are the most likely causes? A1: Low yield can stem from several factors. The primary culprits are often incomplete conversion in the cyclization step, formation of difficult-to-remove impurities, or mechanical losses during work-up and isolation. Begin by using Thin Layer Chromatography (TLC) or LC-MS to analyze the crude reaction mixture to diagnose the issue.
Q2: What are the common impurities I should expect to see in my final product? A2: The most common impurities include unreacted starting material (4-Bromo-3-ethoxy-2-methylaniline), regioisomers from incorrect bromination (e.g., 6-bromo isomer), and potentially over-brominated species if stoichiometry was not strictly controlled.
Q3: My bromination reaction seems to stall before completion. Why might this happen? A3: A stalled reaction could be due to deactivated N-Bromosuccinimide (NBS). Ensure you are using a freshly opened or properly stored container of NBS. Another possibility is insufficient acid catalysis if your conditions require it, or poor temperature control, which can affect reaction rates.
Q4: Is the final product stable? What are the recommended storage conditions? A4: this compound is a stable crystalline solid. However, like many halogenated heterocycles, it is best stored in a cool, dry, and dark environment to prevent potential long-term degradation. Based on similar compounds, storage at 2-8°C is recommended.[6]
Part 4: In-Depth Troubleshooting and Scale-Up Guide
This section addresses complex problems encountered during process optimization and scale-up in a detailed question-and-answer format.
Issue 1: Poor Regioselectivity in the Bromination Step
Question: My initial bromination of 3-Ethoxy-2-methylaniline is producing a significant amount of the undesired 6-bromo isomer alongside my target 4-bromo intermediate. How can I improve the regioselectivity?
Answer: This is a classic challenge of electrophilic aromatic substitution where multiple positions are activated. The ethoxy group is a strong ortho-, para-director, while the amino and methyl groups are also activating ortho-, para-directors. To favor bromination at the 4-position (ortho to the amino group and para to the ethoxy group), you must carefully control the reaction kinetics.
Troubleshooting Steps:
-
Temperature Control is Critical: Electrophilic aromatic substitution is exothermic.[7] Running the reaction at lower temperatures (e.g., -10°C to 0°C) can enhance selectivity by favoring the kinetically controlled product. On a large scale, this requires a reactor with efficient heat transfer capabilities to prevent localized temperature spikes. A patent for a similar synthesis highlights the importance of maintaining temperatures as low as -10°C during the addition of NBS.[8]
-
Slow Reagent Addition: Add the brominating agent (NBS) portion-wise or as a solution via a syringe pump over an extended period.[7] This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of reaction at less-favored but still activated sites.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent.[7] Acetonitrile is a common choice for these reactions. Less polar solvents may sometimes decrease the overall reaction rate but can improve selectivity. Experiment with solvents like dichloromethane (DCM) or tetrahydrofuran (THF) on a small scale to assess the impact.
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | -10°C to 0°C | Minimizes formation of the thermodynamically favored but undesired isomers.[7] |
| NBS Addition | Slow, controlled addition over 1-2 hours | Prevents localized high concentrations of bromine, reducing side reactions.[7] |
| Solvent | Acetonitrile (primary), DCM (alternative) | Acetonitrile is effective; however, solvent screening can fine-tune selectivity. |
| Stoichiometry | 1.0 - 1.05 equivalents of NBS | Prevents over-bromination and minimizes unreacted starting material. |
Issue 2: Formation of Over-Brominated Byproducts
Question: My crude product analysis shows di-brominated species. How can this be mitigated during scale-up?
Answer: The formation of di-brominated impurities indicates that the product is susceptible to a second electrophilic attack. This is common when using even a slight excess of the brominating agent or if reaction monitoring is not precise.
Troubleshooting Steps:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the NBS.[7] Using a slight excess of the aniline substrate relative to the NBS can help consume the brominating agent completely and prevent over-bromination.
-
Reverse Addition: On larger scales, consider adding the aniline solution to a slurry of NBS in the solvent. This "reverse addition" ensures that NBS is never in large excess at any point in the reaction, significantly suppressing the formation of di-brominated products.
-
Reaction Monitoring: Monitor the reaction closely by TLC or HPLC. Quench the reaction immediately upon consumption of the starting material to prevent the slower formation of over-brominated byproducts.
Issue 3: Inefficient Cyclization and Impurity Formation
Question: The diazotization and cyclization step is giving low yields and a significant amount of dark, tar-like impurities on a multi-liter scale. What are the critical parameters to control?
Answer: The formation and cyclization of diazonium salts is notoriously sensitive. The key to success on a large scale is rigorous temperature control and managing the addition rate of the nitrite solution. Diazonium salts are unstable and can decompose into a variety of byproducts, often phenolic tars, if the temperature rises.
Troubleshooting Steps:
-
Aggressive Cooling: The diazotization step must be maintained between 0-5°C. For large reactors, this requires a powerful cooling system and efficient agitation to ensure there are no "hot spots."
-
Controlled Nitrite Addition: The sodium nitrite solution should be added slowly below the surface of the reaction mixture to ensure rapid mixing and prevent localized excess of nitrous acid, which can lead to decomposition and side reactions.
-
Quenching: After the diazonium salt is formed, it is often beneficial to add a quenching agent like sulfamic acid or urea to destroy any excess nitrous acid before proceeding with the cyclization, which may involve warming the reaction.
-
Degassing: Ensure the reaction vessel allows for the safe venting of nitrogen gas (N₂), which is evolved during the cyclization step.
Caption: Troubleshooting logic for key synthesis steps.
Issue 4: Non-Chromatographic Purification at Scale
Question: Column chromatography is not a viable option for purifying 10 kg of this compound. What are the best strategies for bulk purification?
Answer: Moving away from chromatography is a critical step in scaling up. Recrystallization and slurry washing are the preferred industrial methods. The key is to find a solvent system that provides good solubility for your product at elevated temperatures but poor solubility at room temperature or below, while impurities remain soluble.
Purification Strategies:
-
Recrystallization:
-
Solvent Screening: Conduct small-scale experiments to find a suitable solvent or solvent pair. Good candidates for a molecule like this include toluene, ethyl acetate, isopropanol, or mixtures like Toluene/Heptane or Ethanol/Water.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent system. If necessary, perform a hot filtration to remove insoluble impurities. Allow the solution to cool slowly to promote the formation of large, pure crystals. Isolate by filtration and wash with a small amount of cold solvent.
-
-
Slurry Washing (for impurity removal):
-
If the product has moderate purity, a slurry wash can be very effective. This involves stirring the crude solid in a solvent where the product is poorly soluble but the impurities are reasonably soluble.
-
Procedure: Suspend the crude solid in a chosen solvent (e.g., methanol, as described in a similar synthesis[8]) at room temperature or slightly elevated temperature for several hours. Filter the solid, wash with fresh cold solvent, and dry. This method is excellent for removing more soluble starting materials or byproducts. A practical synthesis for a related indazole successfully used a MeOH/H₂O mixture to isolate the desired isomer from a crude mixture.[9]
-
Part 5: References
-
(No valid reference)
-
Benchchem. Common side reactions in the synthesis of dichloroindazoles. 7
-
Princeton University. Standard Operating Procedure for Laboratories: BROMINE. 1
-
University of Washington. Standard Operating Procedure_Bromine.docx. 4
-
Wiles, C., & Watts, P. (2014). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. 10
-
LANXESS. Bromine Safety Handling Guide. 5
-
Carl ROTH. Bromine solution - Safety Data Sheet. 3
-
Slideshare. Bromine handling and safety. 2
-
Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. Journal of Organic Chemistry. 11
-
(No valid reference)
-
Organic Chemistry Portal. Indazole synthesis. 12
-
Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition. 13
-
(No valid reference)
-
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. 8
-
(No valid reference)
-
(No valid reference)
-
Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 14
-
(No valid reference)
-
(No valid reference)
-
SAS Applied Research & Lab Materials Pvt. Buy 4-Bromo-1H-indazole Industrial Grade. 6
-
Sigma-Aldrich. 4-Bromo-1H-indazole 95%. --INVALID-LINK--
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. 9
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. Bromine handling and safety | DOCX [slideshare.net]
- 3. carlroth.com [carlroth.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. scribd.com [scribd.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives [organic-chemistry.org]
- 12. Indazole synthesis [organic-chemistry.org]
- 13. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Bromo-7-ethoxy-1H-indazole Derivatives as Kinase Inhibitors
Introduction: The Indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its unique structure, consisting of a fused benzene and pyrazole ring, allows it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets through specific hydrogen bonding and hydrophobic interactions.[2] This has led to the development of several FDA-approved drugs containing the indazole moiety, particularly in oncology, such as Axitinib and Pazopanib, which function as potent kinase inhibitors.[3][4]
This guide focuses on a specific, promising subclass: 4-Bromo-7-ethoxy-1H-indazole derivatives. The strategic placement of a bromine atom at the C4 position and an ethoxy group at the C7 position provides a unique electronic and steric profile. This substitution pattern can be systematically modified to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. We will delve into the primary mechanism of action for this class of compounds—protein kinase inhibition—and provide a comparative analysis of their biological activity, supported by detailed, field-proven experimental protocols.
Pillar 1: The Primary Mechanism of Action - Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. This process acts as a molecular switch, regulating a vast array of cellular functions, including proliferation, differentiation, apoptosis, and migration. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]
Indazole derivatives, including the this compound series, often function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate and thereby blocking the downstream signaling cascade. The diagram below illustrates a simplified, generic kinase signaling pathway that is frequently targeted by such inhibitors.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by an ATP-competitive indazole derivative.
Pillar 2: Foundational Experimental Protocols for Activity Assessment
To rigorously compare the biological activity of different this compound derivatives, a series of validated, interconnected assays are required. The following protocols represent a standard workflow, from direct target engagement to cellular effects.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific, purified kinase. The causality is direct: a decrease in kinase activity in the presence of the compound confirms its role as an inhibitor.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation: In a 96-well plate, add 5 µL of kinase buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) containing the purified target kinase (e.g., 50 nM VEGFR-2) and its specific substrate.[5]
-
Compound Addition: Add 1 µL of the this compound derivative, serially diluted in DMSO, to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding 4 µL of a 2x ATP/MgCl₂ solution to a final concentration of 100 µM ATP and 10 mM MgCl₂.[5][6]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 10 µL of 2x SDS-PAGE loading buffer and heating the plate at 95°C for 5 minutes.[6]
-
Detection: The amount of phosphorylated substrate is quantified. For non-radioactive methods, this involves separating the proteins via SDS-PAGE, transferring them to a nitrocellulose membrane, and probing with a phospho-specific antibody (Western Blot).[5] For radioactive assays, ³²P-labeled ATP is used, and the phosphorylated substrate is quantified via autoradiography.[7]
-
Data Analysis: The signal intensity is measured, and the percent inhibition relative to the vehicle control is calculated for each compound concentration. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.
Cellular Viability (MTT/XTT) Assay
This assay assesses the cytotoxic or anti-proliferative effect of the compounds on cancer cell lines. It is a self-validating system where the metabolic activity of living cells serves as a proxy for viability.[8] The principle relies on the reduction of a tetrazolium salt (like MTT or XTT) by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[9][10]
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[9]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Ensure the final DMSO concentration is below 0.5%.[11] Incubate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Western Blot Analysis of Downstream Signaling
This technique is used to detect specific proteins in a cell lysate, providing insight into how a compound affects signaling pathways downstream of the target kinase. For example, inhibition of a pro-survival kinase should lead to an increase in apoptotic markers like cleaved caspase-3.
Experimental Workflow: Western Blotting
Caption: Standard workflow for Western Blot analysis.
Step-by-Step Protocol:
-
Sample Preparation: Culture cells and treat them with the IC₅₀ concentration of the indazole derivative for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[14]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.[15]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific binding.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-cleaved caspase-3, anti-p-ERK) overnight at 4°C. Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16] A loading control like β-actin or GAPDH should be probed to ensure equal protein loading.
Pillar 3: Comparative Analysis of Biological Activity
To illustrate how the data from these assays are used for comparison, we present a representative dataset for a series of hypothetical this compound derivatives tested against VEGFR-2, a key kinase in angiogenesis, and two relevant cancer cell lines. The derivatives explore the impact of substitutions at the N1 position of the indazole ring.
Table 1: Comparative In Vitro and Cellular Activity of N1-Substituted this compound Derivatives
| Compound ID | N1-Substituent | VEGFR-2 Kinase IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) | MCF-7 Cell Viability IC₅₀ (µM) |
| IND-01 | -H (Parent) | 150 | 12.5 | 15.2 |
| IND-02 | -Methyl | 85 | 7.8 | 9.1 |
| IND-03 | -Ethyl | 92 | 8.5 | 10.4 |
| IND-04 | -Cyclopropyl | 35 | 2.1 | 3.5 |
| IND-05 | -Phenyl | 210 | > 25 | > 25 |
Disclaimer: The data presented in Table 1 are hypothetical and for illustrative purposes only. They are representative of typical results obtained for this class of compounds in drug discovery campaigns and are intended to guide the interpretation of experimental outcomes.
Structure-Activity Relationship (SAR) Insights
From the data in Table 1, we can derive key SAR insights that are critical for guiding further drug development:
-
N1-Alkylation: Simple alkylation at the N1 position (IND-02 and IND-03) appears to be beneficial for VEGFR-2 inhibition and cellular potency compared to the unsubstituted parent compound (IND-01). This suggests a favorable interaction within a hydrophobic pocket near the N1 position of the ATP-binding site.
-
Constrained Alkyl Groups: The introduction of a small, constrained cyclopropyl group (IND-04) results in a significant boost in both enzymatic and cellular activity. This is a common strategy in medicinal chemistry to optimize binding by locking the substituent into a more favorable conformation, thereby reducing the entropic penalty of binding.
-
Steric Hindrance: The addition of a bulky phenyl group (IND-05) is detrimental to activity. This likely introduces steric clash within the binding pocket, preventing the indazole core from achieving its optimal binding orientation.
These findings underscore the importance of systematic modification and testing. The superior profile of the cyclopropyl derivative (IND-04) identifies it as a promising lead for further investigation, including downstream pathway analysis via Western Blot and subsequent in vivo studies.
Conclusion
The this compound scaffold represents a fertile ground for the development of novel kinase inhibitors. A systematic and rigorous evaluation, employing a suite of validated assays from in vitro kinase inhibition to cellular viability and pathway analysis, is essential for elucidating the structure-activity relationships that govern their biological effects. By understanding the causality behind each experimental step and meticulously comparing derivatives, researchers can effectively navigate the path from initial hit to a promising drug candidate. The data and protocols provided in this guide serve as a foundational framework for professionals in the field to design, execute, and interpret their own investigations into this valuable class of compounds.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro kinase assay [protocols.io]
- 7. revvity.com [revvity.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. origene.com [origene.com]
- 15. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 16. addgene.org [addgene.org]
A Researcher's Guide to the Validation of 4-Bromo-7-ethoxy-1H-indazole as a Novel FtsZ Inhibitor
This guide provides a comprehensive framework for the validation of 4-Bromo-7-ethoxy-1H-indazole, a novel chemical entity with putative inhibitory activity against the bacterial cell division protein FtsZ. As this is a novel compound, this document serves as a methodological comparison guide, outlining the essential experiments required to characterize its performance against established research tools targeting FtsZ. We will present a hypothetical validation workflow, complete with detailed experimental protocols and data interpretation guidelines, to equip researchers in microbiology and drug discovery with the tools to rigorously assess this and other new chemical probes.
Introduction: The Critical Role of FtsZ in Bacterial Cell Division and the Quest for Novel Inhibitors
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antibacterial targets. One of the most promising is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] A prokaryotic homolog of eukaryotic tubulin, FtsZ is a highly conserved GTPase that polymerizes to form the Z-ring at the mid-cell, a crucial first step in bacterial cytokinesis.[2] The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal wall synthesis and cell constriction.[1] Inhibition of FtsZ function disrupts this process, leading to cell filamentation and eventual cell death, making it an attractive target for new antibiotics.[1]
A number of small molecule inhibitors of FtsZ have been identified, each with distinct mechanisms of action and varying degrees of selectivity and potency.[3][4] These compounds serve as valuable research tools to probe the intricacies of bacterial cell division and as starting points for drug development. The validation of any new putative FtsZ inhibitor, such as this compound, requires a systematic and multi-faceted approach to unequivocally establish its mechanism of action, selectivity, and utility as a research probe.
This guide will use this compound as a case study to walk through this validation process, comparing its hypothetical performance metrics to well-characterized FtsZ inhibitors.
The Candidate Research Tool: this compound
While a specific synthesis for this compound is not yet published, a plausible synthetic route can be extrapolated from established methods for related indazole derivatives.[5][6] The proposed synthesis would likely involve a multi-step process starting from a substituted bromobenzonitrile, followed by cyclization with hydrazine to form the indazole core, and subsequent ethoxylation. The purity and structural integrity of the synthesized compound must be rigorously confirmed by NMR, mass spectrometry, and HPLC before any biological evaluation.
A Multi-tiered Approach to Validation
The validation of a novel research tool is a hierarchical process, moving from biochemical confirmation of target engagement to cellular effects and finally, selectivity profiling. The following sections detail the key experiments at each stage.
Tier 1: In Vitro Target Engagement and Biochemical Potency
The initial step is to determine if this compound directly interacts with purified FtsZ and affects its biochemical activity.
FtsZ polymerization can be monitored in real-time using several biophysical methods.[7][8]
-
Light Scattering Assay: This is the most common method to monitor FtsZ polymerization.[1][9] The assembly of FtsZ into protofilaments leads to an increase in light scattering, which can be measured using a spectrophotometer or fluorometer.
-
Sedimentation Assay: This method quantifies the amount of polymerized FtsZ by separating polymers from monomers via centrifugation.[8][10]
-
GTPase Activity Assay: FtsZ exhibits GTP-dependent polymerization, and its GTPase activity is an indicator of polymerization dynamics.[1][11] The rate of GTP hydrolysis can be measured using a malachite green-based colorimetric assay or an enzyme-coupled spectrophotometric assay.[11]
Experimental Protocol: FtsZ Light Scattering Assay
-
Protein Purification: Express and purify recombinant FtsZ from E. coli or B. subtilis.[1]
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2), purified FtsZ (typically 5-10 µM), and varying concentrations of this compound or a control inhibitor.[12]
-
Baseline Measurement: Record a stable baseline reading at 350 nm in a fluorometer with the excitation and emission shutters open.
-
Initiation of Polymerization: Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Monitoring: Monitor the increase in light scattering at 90° for 10-15 minutes.
-
Data Analysis: Plot the initial rate of polymerization against the inhibitor concentration to determine the IC50 value.
The biochemical potency of this compound should be compared with that of well-characterized FtsZ inhibitors.
| Inhibitor | Putative Mechanism of Action | Typical IC50 (FtsZ Polymerization) |
| PC190723 | Stabilizes FtsZ polymers, leading to non-functional aggregates.[13] | 0.1 - 1 µM |
| Berberine | Inhibits FtsZ assembly and GTPase activity.[4] | 10 - 50 µM |
| Zantrin Z3 | Inhibits FtsZ GTPase activity.[3] | 5 - 20 µM |
| This compound | To be determined | To be determined |
Tier 2: Cellular Activity and On-Target Engagement
Demonstrating that the compound affects FtsZ in a cellular context is a critical validation step.
Inhibition of FtsZ in bacteria leads to a characteristic phenotype of cell filamentation, where cells continue to grow in length but are unable to divide.[14]
Experimental Protocol: Bacterial Cell Filamentation Assay
-
Cell Culture: Grow a bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) to the mid-logarithmic phase.
-
Treatment: Treat the bacterial cultures with a serial dilution of this compound, a positive control (e.g., PC190723), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cultures for a period equivalent to 2-3 generation times.
-
Microscopy: Observe the cells using phase-contrast microscopy and capture images.
-
Analysis: Quantify the cell length of at least 100 cells for each treatment condition. The minimum inhibitory concentration (MIC) that causes filamentation should be determined.
To further confirm on-target activity, the effect of the compound on Z-ring formation and nucleoid morphology should be investigated.[14]
-
Z-Ring Visualization: Use a bacterial strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP) to visualize the Z-ring. Treatment with an FtsZ inhibitor is expected to disrupt the formation of sharp, mid-cell Z-rings.[4]
-
Nucleoid Staining: Stain the cells with a DNA dye such as DAPI. In filamentous cells, multiple, regularly spaced nucleoids will be visible.[14]
Tier 3: Selectivity and Off-Target Effects
A high-quality research tool should be highly selective for its intended target.
Due to the structural homology between FtsZ and tubulin, it is essential to assess the effect of this compound on tubulin polymerization. A standard in vitro tubulin polymerization assay can be used for this purpose. The compound should exhibit significantly lower potency against tubulin compared to FtsZ.
To identify potential off-target interactions, the compound should be screened against a panel of common off-targets, such as kinases and G-protein coupled receptors (GPCRs). Commercially available screening services can perform these assays.
Some FtsZ inhibitors have been reported to have off-target effects on the bacterial cell membrane.[12] A membrane integrity assay, using a fluorescent dye such as propidium iodide, can assess whether this compound compromises membrane integrity.[14]
Data Summary and Interpretation
The collective data from these experiments will allow for a comprehensive assessment of this compound as a research tool.
| Assay | Metric | Desired Outcome for a High-Quality Probe |
| FtsZ Polymerization | IC50 | < 10 µM |
| Bacterial Cell Filamentation | MIC | Comparable to biochemical IC50 |
| Tubulin Polymerization | IC50 | > 30-fold higher than FtsZ IC50 |
| Membrane Integrity | EC50 | > 10-fold higher than MIC |
A successful validation will demonstrate that this compound is a potent and selective inhibitor of FtsZ, with on-target activity in bacterial cells and minimal off-target effects. This rigorous validation process is essential to ensure that any biological effects observed using this compound can be confidently attributed to the inhibition of FtsZ.
Conclusion
The validation of a novel chemical probe is a critical and often overlooked aspect of chemical biology and drug discovery. By following the systematic approach outlined in this guide, researchers can rigorously characterize new molecules like this compound. This will not only provide valuable tools for basic research but also lay the groundwork for the development of new and urgently needed antibacterial therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine | PLOS One [journals.plos.org]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics [mdpi.com]
- 10. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An Inhibitor of FtsZ with Potent and Selective Anti-Staphylococcal Activity | Semantic Scholar [semanticscholar.org]
- 14. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of the 1H-Indazole Scaffold
A Note to the Researcher: Direct experimental data for 4-Bromo-7-ethoxy-1H-indazole is not extensively available in the public domain. This guide, therefore, focuses on the broader class of molecules sharing the 1H-indazole core, a privileged scaffold in kinase inhibitor design. By comparing well-characterized indazole-based inhibitors against their primary targets and non-indazole alternatives, we aim to provide a predictive framework for understanding potential off-target effects and guide experimental design for novel compounds like this compound.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, orchestrating a vast network of cellular signaling, are prime therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. The 1H-indazole scaffold has emerged as a versatile and potent core for many kinase inhibitors, but its selectivity profile is highly dependent on the substitutions around the ring system. This guide provides a comparative analysis of the off-target effects of prominent indazole-based inhibitors targeting distinct kinase families, offering insights for researchers developing or utilizing compounds based on this scaffold.
The Indazole Scaffold: A Focus on Selectivity
We will explore three distinct classes of indazole-based inhibitors as case studies:
-
UNC2025 : A potent dual inhibitor of MER and FLT3 tyrosine kinases.
-
Bemcentinib (R428) : A selective inhibitor of the AXL tyrosine kinase.
-
CFI-400945 : A selective inhibitor of the serine/threonine kinase PLK4.
For each, we will compare its performance against a non-indazole-based alternative to highlight how different chemical scaffolds can influence selectivity.
Case Study 1: MER/FLT3 Inhibition
Primary Targets: MER and FLT3 are receptor tyrosine kinases implicated in cell survival, proliferation, and differentiation. Their dysregulation is a hallmark of various hematological malignancies, particularly Acute Myeloid Leukemia (AML).
Indazole-Based Inhibitor: UNC2025
UNC2025 is a powerful tool compound for studying MER/FLT3 biology. While potent against its primary targets, kinome-wide screening reveals a number of off-target activities.
Non-Indazole Alternative: Gilteritinib
Gilteritinib is an approved therapeutic for FLT3-mutated AML. While also a potent FLT3 inhibitor, its different chemical structure results in a distinct off-target profile.
Performance Comparison: UNC2025 vs. Gilteritinib
| Kinase Target | UNC2025 IC50 (nM)[1][2][3][4][5] | Gilteritinib IC50 (nM)[6][7][8][9] | Notes |
| MER | 0.46 - 0.74 | - | UNC2025 is a potent MER inhibitor. |
| FLT3 | 0.35 - 0.8 | ~1 | Both are potent FLT3 inhibitors. |
| AXL | 1.65 - 122 | 41 | Both show activity against AXL. |
| TYRO3 | 5.83 | >100 | UNC2025 has higher off-target activity against TYRO3. |
| KIT | 8.18 | ~100 | Both inhibit KIT, another RTK important in hematopoiesis. |
| TRKA | 1.67 | - | UNC2025 shows potent off-target inhibition of TRKA. |
| TRKC | 4.38 | - | UNC2025 also inhibits TRKC. |
Data compiled from multiple sources and assays; direct comparison should be made with caution.
Signaling Pathway: MER/FLT3
The MER and FLT3 receptors, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades like PI3K/AKT and MAPK, which promote cell survival and proliferation.[10][11][12][13][14]
MER/FLT3 Signaling Pathways
Case Study 2: AXL Inhibition
Primary Target: AXL is a receptor tyrosine kinase in the TAM (TYRO3, AXL, MER) family. It plays a crucial role in cell survival, migration, and resistance to therapy. Overexpression of AXL is associated with poor prognosis in many cancers.[15][16][17][18][19]
Indazole-Based Inhibitor: Bemcentinib (R428)
Bemcentinib is a first-in-class, selective AXL inhibitor that has entered clinical trials.[20] Its indazole core is key to its interaction with the AXL kinase domain.
Non-Indazole Alternative: TP-0903
TP-0903 is another potent AXL inhibitor with a different chemical scaffold, which is also in clinical development.[21]
Performance Comparison: Bemcentinib vs. TP-0903
| Kinase Target | Bemcentinib (R428) IC50 (nM)[22][23][24][25] | TP-0903 IC50 (nM)[26][27][28] | Notes |
| AXL | 14 | 27 | Both are potent AXL inhibitors. |
| MER | >700 | - | Bemcentinib is highly selective over MER. |
| TYRO3 | >1400 | - | Bemcentinib is highly selective over TYRO3. |
| FLT3 | - | 3.9 (ITD), 0.12 (D835Y) | TP-0903 has potent off-target activity against FLT3. |
| AURKA | - | 0.66 | TP-0903 potently inhibits Aurora Kinase A. |
| AURKB | - | 2.23 | TP-0903 potently inhibits Aurora Kinase B. |
| CHK1 | - | 2.99 | TP-0903 shows off-target activity against CHK1. |
| CHK2 | - | 4.99 | TP-0903 shows off-target activity against CHK2. |
Data compiled from multiple sources and assays; direct comparison should be made with caution.
Signaling Pathway: AXL
AXL signaling, typically initiated by its ligand Gas6, activates multiple downstream pathways, including PI3K/AKT and MAPK, promoting cell survival, migration, and epithelial-to-mesenchymal transition (EMT).[15][16][17][18][19]
AXL Signaling Pathways
Case Study 3: PLK4 Inhibition
Primary Target: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its overexpression can lead to centrosome amplification and genomic instability, making it an attractive cancer target.[29][30][31][32][33]
Indazole-Based Inhibitor: CFI-400945
CFI-400945 is a potent and selective PLK4 inhibitor with an indazole core that has been evaluated in clinical trials.[34]
Non-Indazole Alternative: Centrinone
Centrinone is a highly selective, reversible PLK4 inhibitor developed from a different chemical scaffold and is widely used as a tool compound to study the consequences of centriole depletion.[35]
Performance Comparison: CFI-400945 vs. Centrinone
| Kinase Target | CFI-400945 IC50 (nM)[34][36][37][38][39][40][41] | Centrinone IC50 (nM)[35][39][41][42] | Notes |
| PLK4 | 2.8 | 2.71 | Both are highly potent PLK4 inhibitors. |
| PLK1 | >50,000 | >1000x selective | Both are highly selective over other PLK family members. |
| PLK2 | >50,000 | >1000x selective | |
| PLK3 | >50,000 | >1000x selective | |
| AURKA | 188 | >1000x selective | CFI-400945 has some off-target activity against Aurora kinases. |
| AURKB | 70.7 - 102 | >1000x selective | Centrinone is exceptionally selective. |
| TRKA | 84 | - | CFI-400945 inhibits TRKA. |
| TRKB | 88 | - | CFI-400945 inhibits TRKB. |
| Tie2/TEK | 117 | - | CFI-400945 inhibits Tie2/TEK. |
Data compiled from multiple sources and assays; direct comparison should be made with caution.
Signaling Pathway: PLK4 in Centriole Duplication
PLK4 is localized to the centrosome and its kinase activity is essential for the initiation of procentriole formation. It phosphorylates downstream targets like STIL, which recruits other essential components for building a new centriole.
PLK4 in Centriole Duplication
Experimental Protocols for Off-Target Effect Validation
To empirically determine the on- and off-target effects of a novel indazole-based compound, a multi-tiered experimental approach is essential.
In Vitro Kinase Assay
Rationale: This is the primary method to determine the direct inhibitory effect of a compound on a purified kinase. It provides a quantitative measure (IC50) of potency. A broad panel of kinases should be screened to identify potential off-targets.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Mixture: In a 96- or 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and kinase buffer.
-
Initiate Reaction: Add ATP (often radiolabeled [γ-³²P]ATP) to the wells to start the kinase reaction. Include wells with a known inhibitor as a positive control and DMSO alone as a negative control.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection: Separate the phosphorylated substrate from the unreacted ATP. For radioactive assays, this is often done by spotting the reaction mixture onto a phosphocellulose membrane, washing away the free ATP, and quantifying the incorporated radioactivity using a scintillation counter. For non-radioactive assays, detection can be antibody-based (e.g., ELISA) or luminescence-based (e.g., ADP-Glo).
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA assesses target engagement within a live cell. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This is a crucial step to confirm that a compound interacts with its intended target in a physiological context and can also be used to identify off-target engagement.[39]
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should bracket the melting temperature of the target protein.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining by Western blot or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Workflow for CETSA
Cellular Thermal Shift Assay (CETSA) Workflow
Cell-Based Phenotypic Assays (e.g., MTT Assay)
Rationale: While kinase assays and CETSA measure direct target engagement, phenotypic assays assess the downstream biological consequences of inhibiting a signaling pathway. A cell proliferation assay like the MTT assay can reveal both on-target and off-target cytotoxic or cytostatic effects.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The 1H-indazole scaffold is a valuable starting point for the design of potent kinase inhibitors. However, as demonstrated by the case studies of UNC2025, Bemcentinib, and CFI-400945, substitutions on the indazole ring are critical for determining the selectivity profile. While UNC2025 shows considerable off-target activity, particularly against other TAM family members and TRK kinases, Bemcentinib and CFI-400945 exhibit greater selectivity for their primary targets.
For researchers working with novel indazole-based compounds like this compound, it is imperative to conduct comprehensive off-target profiling. A combination of in vitro kinase screening, cellular target engagement assays like CETSA, and downstream phenotypic analyses will provide a robust understanding of the compound's mechanism of action and potential liabilities. This multi-faceted approach is essential for the confident interpretation of experimental results and the successful development of selective and effective chemical probes and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arsenic trioxide potentiates Gilteritinib-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 20. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Bemcentinib | TAM Receptor | TargetMol [targetmol.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
- 26. researchgate.net [researchgate.net]
- 27. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 29. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. researchgate.net [researchgate.net]
- 34. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 36. selleckchem.com [selleckchem.com]
- 37. apexbt.com [apexbt.com]
- 38. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 39. mdpi.com [mdpi.com]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Bromo-7-ethoxy-1H-indazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of kinase inhibitor discovery, understanding the selectivity of a compound is as critical as determining its potency. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This guide provides an in-depth analysis of the potential cross-reactivity of 4-Bromo-7-ethoxy-1H-indazole, a compound of interest in contemporary drug discovery. In the absence of extensive public data on this specific molecule, we will leverage a comparative approach, examining the structure-activity relationships (SAR) of analogous indazole-based inhibitors. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to empirically determine the selectivity profile of this and other novel chemical entities.
The Indazole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The indazole ring system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, a feature that underpins its prevalence in kinase inhibitor design.[3] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[4] Minor modifications to the indazole core can dramatically alter the inhibitor's interaction with a wide array of kinases, leading to vastly different selectivity profiles.[1]
Substitutions on the indazole ring dictate the inhibitor's reach into various sub-pockets of the ATP-binding site, influencing both on-target potency and off-target activity. For instance, structure-activity relationship studies of various indazole derivatives have revealed that substitutions at the 5- and 6-positions can significantly impact selectivity.[1] The introduction of a bromine atom at the 4-position and an ethoxy group at the 7-position of the indazole ring in this compound suggests a specific exploration of chemical space intended to optimize interactions with a particular kinase or kinase family. However, without empirical data, the extent of its cross-reactivity remains an open question.
A Comparative Look at Indazole-Based Kinase Inhibitors
To infer the potential cross-reactivity of this compound, it is instructive to examine the selectivity profiles of other substituted indazole-based inhibitors. The following table summarizes the inhibitory activity of several well-characterized indazole derivatives against a panel of kinases. This comparative data highlights the spectrum of activity and potency that can be achieved with the indazole core and provides a framework for predicting the potential targets and off-targets of novel analogs.
| Compound | Primary Target(s) | IC50 (nM) | Significant Off-Targets (IC50 nM) | Reference |
| UNC2025 | MER, FLT3 | 0.74, 0.8 | AXL (122), TRKA (1.67), KIT (8.18) | [3] |
| BMS-777607 | AXL, RON, c-Met | 1.1, 1.8, 3.9 | TYRO3 (4.3) | [3] |
| R428 (Bemcentinib) | AXL | 14 | - | [3] |
| Axitinib | VEGFRs | 0.2-1.0 | PLK4 (Ki = 4.2) | [5] |
| Compound 14d | FGFR1 | 5.5 | Not extensively profiled | [1] |
Table 1: Comparative IC50 values of selected indazole-based kinase inhibitors. This table illustrates how different substitution patterns on the indazole scaffold can lead to distinct kinase inhibition profiles.
The data in Table 1 underscores the diversity of kinase targets for indazole-based inhibitors, ranging from receptor tyrosine kinases (VEGFRs, FGFRs, AXL) to non-receptor tyrosine kinases and serine/threonine kinases. The promiscuity observed with compounds like UNC2025, which inhibits multiple kinases with high potency, highlights the importance of comprehensive profiling.[3] Based on these examples, it is plausible that this compound could exhibit activity against a range of kinases beyond its intended primary target. The electronic and steric properties of the bromo and ethoxy substituents will play a crucial role in defining its unique selectivity profile.
Experimental Validation: Unmasking the Cross-Reactivity Profile
To move from prediction to certainty, rigorous experimental validation is essential.[6] Several robust methodologies are available to determine the selectivity of a kinase inhibitor. The following sections provide detailed protocols for three widely accepted assays: KINOMEscan®, Cellular Thermal Shift Assay (CETSA), and Competition Binding Assays.
KINOMEscan® Competition Binding Assay
This high-throughput in vitro assay assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.[7]
Caption: General workflow for a KINOMEscan® experiment.
Experimental Protocol:
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: Results are typically reported as the percentage of the control (no test compound), where a lower percentage indicates a stronger interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement in a cellular context.[8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8]
Caption: CETSA experimental workflow for target engagement.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period to allow for cell penetration and target binding.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody (e.g., via Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Competition Binding Assay
This is a versatile assay that can be adapted to various formats to measure the affinity of a test compound for a target protein by assessing its ability to displace a known labeled ligand.[9]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Novel Indazole-Based Kinase Inhibitors
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of novel indazole-based kinase inhibitors, using the hypothetical compound 4-Bromo-7-ethoxy-1H-indazole as a case study against the established multi-kinase inhibitor, Pazopanib . The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved anti-cancer agents.[1][2] This document is structured to guide researchers through the critical steps of preclinical in vivo comparison, from understanding the mechanism of action to designing and interpreting robust xenograft studies.
Compound Profiles and Mechanisms of Action
A direct comparison of in vivo efficacy necessitates a clear understanding of the compounds' structures and their intended biological targets.
-
Compound X (this compound): This novel investigational compound belongs to the indazole class. For the purpose of this guide, we will hypothesize that its primary mechanism of action is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. Its unique substitution pattern—a bromine at the 4-position and an ethoxy group at the 7-position—is designed to optimize potency and pharmacokinetic properties.
-
Pazopanib (Votrient®): An FDA-approved oral medication, Pazopanib is a multi-targeted tyrosine kinase inhibitor.[3] Its anti-tumor activity stems from the inhibition of several receptors, including VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[4][5][6] This broad-spectrum activity effectively chokes off the tumor's blood supply, a process known as anti-angiogenesis, and inhibits tumor growth.[7]
The VEGFR Signaling Pathway: A Common Target
Both compounds, in this guide, are assessed based on their ability to inhibit the VEGFR-2 signaling cascade. Tumor cells secrete VEGF-A, which binds to VEGFR-2 on endothelial cells, triggering receptor dimerization and autophosphorylation. This initiates a downstream signaling cascade involving pathways like MAPK/ERK and PI3K/Akt, ultimately leading to endothelial cell proliferation, migration, and the formation of new blood vessels that supply the tumor.
Caption: Inhibition of the VEGFR-2 signaling pathway by kinase inhibitors.
Framework for a Head-to-Head In Vivo Efficacy Study
To objectively compare Compound X and Pazopanib, a robust and well-controlled preclinical study is essential. The subcutaneous xenograft model in immunocompromised mice is the industry standard for initial efficacy assessment of anti-cancer agents.[8][9]
Experimental Workflow
The experimental design must be meticulously planned to ensure data integrity and reproducibility. Key phases include animal acclimatization, tumor cell implantation, randomization into treatment cohorts, daily monitoring, and endpoint analysis.
Caption: General workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the essential steps for a comparative study.
-
Cell Culture: Culture Caki-2 human renal cell carcinoma cells under standard conditions. These cells are known to be sensitive to Pazopanib.[10]
-
Animal Model: Utilize 6-8 week old female athymic nude mice. Allow for at least one week of acclimatization.
-
Tumor Implantation: Harvest Caki-2 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with digital calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Compound Formulation and Administration:
-
Prepare formulations of Compound X and Pazopanib in a suitable vehicle (e.g., 0.5% Hydroxypropyl methylcellulose + 0.1% Tween 80 in water).
-
Administer compounds once daily via oral gavage.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Monitor animals daily for any signs of toxicity.
-
-
Endpoint and Tissue Collection: Terminate the study after a predefined period (e.g., 21 days) or when tumors in the control group reach the maximum allowed size. Euthanize the animals, excise the tumors, and measure their final weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for p-VEGFR2) and another portion fixed in formalin for immunohistochemistry (e.g., CD31 for microvessel density).
Comparative Efficacy Data Summary
The primary output of the study is quantitative data on tumor growth inhibition. The table below presents representative data for Pazopanib, derived from published studies, alongside hypothetical data for Compound X to illustrate a potential outcome.
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1550 ± 210 | - | +2.5% |
| Pazopanib | 30 | 560 ± 95 | 63.9% | -1.8% |
| Pazopanib | 100 | 250 ± 60 | 83.9%[10][11][12] | -4.5% |
| Compound X | 10 | 480 ± 80 | 69.0% | +1.5% |
| Compound X | 30 | 190 ± 55 | 87.7% | -0.5% |
% TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. Data are presented as Mean ± SEM.
Interpretation of Results
In this illustrative dataset, Compound X demonstrates superior efficacy and an improved safety profile compared to Pazopanib. At a 30 mg/kg dose, Compound X achieves a higher TGI (87.7%) than Pazopanib at the same dose (63.9%) and even surpasses the efficacy of Pazopanib at its 100 mg/kg dose (83.9%). Crucially, this enhanced anti-tumor activity is achieved with minimal impact on body weight, suggesting a wider therapeutic window. Such a result would strongly support the continued development of Compound X as a clinical candidate.
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically rigorous approach to comparing the in vivo efficacy of a novel indazole derivative, our hypothetical Compound X, against the clinical standard, Pazopanib. The foundation of this comparison lies in a well-designed and executed head-to-head xenograft study. The causality behind the experimental choices—such as selecting a relevant cell line and including a clinically approved comparator—is paramount for generating translatable data.
The hypothetical data presented herein illustrates a favorable outcome for Compound X, suggesting it could offer a significant therapeutic advantage. In a real-world scenario, these efficacy results would be integrated with pharmacokinetic and target engagement studies to build a complete preclinical data package. By adhering to the principles of robust experimental design and objective data analysis, researchers can confidently assess the potential of new chemical entities and make informed decisions on their progression toward clinical development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pazopanib - Wikipedia [en.wikipedia.org]
- 4. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 5. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 4-Bromo-7-ethoxy-1H-indazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for achieving reproducible experimental outcomes with 4-Bromo-7-ethoxy-1H-indazole. We will delve into the synthetic nuances, critical quality control parameters, and comparative methodologies that are essential for validating research involving this and related substituted indazole scaffolds. Our focus extends beyond mere protocol recitation to explain the underlying chemical principles that govern success and failure in this demanding area of medicinal chemistry.
Introduction: The Indazole Scaffold and the Reproducibility Imperative
The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into numerous FDA-approved drugs, including the kinase inhibitor Axitinib and the antiemetic Granisetron.[1][2] The biological activity of these molecules is exquisitely sensitive to the substitution pattern on the indazole core. Consequently, the synthesis and characterization of specific isomers like this compound demand the highest levels of precision and control.
Part I: Achieving Reproducible Synthesis of Substituted Indazoles
The cornerstone of reproducibility is a well-controlled and thoroughly understood synthetic process. The path to pure this compound requires careful management of several key variables.
Causality Behind Synthetic Choices: Overcoming Regioselectivity
The primary challenge in functionalizing the indazole core is controlling the site of substitution. The two nitrogen atoms in the pyrazole ring give rise to 1H- and 2H-tautomers, with the 1H-tautomer generally being more thermodynamically stable.[1][3] Direct alkylation or acylation reactions often yield a mixture of N1 and N2 isomers, confounding biological assays and hindering reproducibility.
Several factors influence the N1 vs. N2 product ratio:
-
Steric Hindrance: Bulky substituents near the N1 position can favor N2 substitution.
-
Solvent Polarity: The choice of solvent can influence which tautomer is more soluble or reactive.
-
Base Selection: The nature of the base used for deprotonation can dictate the position of the resulting anion.
-
Reaction Temperature: Thermodynamic versus kinetic control can often be manipulated by adjusting the reaction temperature.
A common strategy to ensure a single regioisomer is to employ a synthetic route where the indazole ring is formed in the final steps, locking in the desired substitution pattern. Many modern methods for synthesizing 1H-indazoles involve the cyclization of appropriately substituted precursors, such as 2-aminophenyl ketoximes or reactions involving hydrazine derivatives with ortho-substituted aryl compounds.[2][4]
Logical Workflow for Synthesis & Key Decision Points
The following diagram illustrates the critical decision points and potential pitfalls in the synthesis of a substituted indazole like this compound. The emphasis is on process controls that ensure a consistent, reproducible outcome.
Caption: A workflow illustrating the decision-making process for reproducible indazole synthesis.
Representative Experimental Protocol: Synthesis of a Substituted 3-Aminoindazole
Step 1: Regioselective Bromination of the Precursor
-
Charge a reaction vessel with the starting material (e.g., 2,6-dichlorobenzonitrile) and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions, ensuring the internal temperature does not exceed 10 °C. The use of NBS/H₂SO₄ provides a mild and effective bromination condition.[5]
-
Stir the reaction at room temperature for 12-18 hours, monitoring by GC-MS or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto ice water.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum to yield the brominated intermediate (e.g., 3-bromo-2,6-dichlorobenzonitrile).
Step 2: Regioselective Cyclization with Hydrazine
-
To a suitable solvent (e.g., 2-Methyltetrahydrofuran, 2-MeTHF), add the brominated intermediate, hydrazine hydrate, and a mild base such as sodium acetate (NaOAc).[5]
-
Heat the mixture in a sealed reactor to 95-100 °C for 18-24 hours. The choice of an aprotic polar solvent can be critical for directing the regioselectivity of the cyclization.[5]
-
Monitor the reaction for the formation of the desired indazole product.
-
After completion, cool the reaction, filter the crude product, and wash with a suitable solvent (e.g., MTBE).
-
Further purification can be achieved by recrystallization from a solvent system like MeOH/H₂O to yield the final, pure 3-aminoindazole product.[5]
Part II: Comparative Analysis of Synthetic Alternatives
Selecting a synthetic route involves trade-offs in yield, purity, cost, and environmental impact. A comparison with alternative methods provides the necessary context for this decision.
| Synthetic Strategy | Typical Reagents | Advantages | Challenges & Reproducibility Factors | Reference |
| Hydrazine Cyclization | Substituted 2-halobenzonitriles, Hydrazine | High regioselectivity possible, cost-effective starting materials. | Solvent and base choice are critical for selectivity; can require high temperatures. | [5][6] |
| Metal-Free Amination | 2-aminophenyl ketoximes | Mild conditions, avoids metal catalysts, often high-yielding. | Precursor synthesis can be multi-step. | [2] |
| Palladium-Catalyzed Arylation | 2-bromobenzonitriles, Benzophenone hydrazone | General and efficient for a range of substituted 3-aminoindazoles. | Requires expensive palladium catalyst; potential for metal contamination. | [7] |
| [3+2] Cycloaddition | Arynes, Diazo compounds | Direct and efficient approach to a wide range of substituted indazoles. | Aryne precursors can be unstable; requires careful handling of diazo compounds. | [7] |
Part III: A Self-Validating Framework for Quality Control
Reproducibility is impossible without irrefutable proof of the starting material's identity, purity, and stability. A multi-tiered quality control (QC) workflow must be implemented for every synthesized batch of this compound. This framework is adapted from best practices for related heterocyclic compounds.[8]
Comprehensive QC Workflow Diagram
This diagram outlines the essential sequence of analytical tests required to fully characterize a batch of the target compound.
Caption: A multi-tiered quality control workflow for validating synthesized indazoles.
Detailed QC Protocols & Data Interpretation
1. Structural Confirmation (Tier 1)
-
¹H and ¹³C NMR Spectroscopy: This is non-negotiable for confirming the carbon-hydrogen framework.
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra.
-
Interpretation: The chemical shifts, coupling constants, and integration values must match the expected structure of this compound. Pay close attention to the aromatic region to confirm the substitution pattern and the signals for the ethoxy group. Any unexpected signals indicate impurities or an incorrect isomer.[8]
-
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Protocol: Analyze the sample via LC-MS using electrospray ionization (ESI).
-
Interpretation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) must be present.
-
2. Chromatographic Purity Assessment (Tier 2)
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity quantification.
-
Protocol:
-
Sample Prep: Accurately prepare a solution of ~1 mg/mL in an acetonitrile/water mixture.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm).
-
-
Interpretation: Calculate purity based on the area percentage of the main peak. A purity level of >98% is typically required for use in biological assays. The PDA detector helps in checking for peak purity and identifying co-eluting impurities.[8]
-
3. Stability Assessment (Tier 3)
-
Forced Degradation Studies: Essential for understanding how the compound behaves under stress, which informs proper storage and handling to ensure long-term experimental reproducibility.
-
Protocol: Expose the compound (in solution and as a solid) to various stress conditions as per ICH Q1B guidelines: acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (80 °C), and light.[8]
-
Interpretation: Analyze the stressed samples by the validated HPLC method. A reproducible experiment requires a stable compound. If significant degradation occurs under any condition, those conditions must be avoided during experimental setup and sample storage.
-
| QC Test | Parameter Measured | Acceptance Criteria | Implication of Failure |
| ¹H / ¹³C NMR | Molecular Structure | Spectrum matches reference standard | Incorrect compound or isomeric mixture; invalidates all results. |
| Mass Spec | Molecular Weight | Observed m/z matches theoretical | Incorrect compound; synthesis failed. |
| HPLC-DAD | Purity & Impurity Profile | Purity > 98%, no single impurity > 0.5% | Impurities may have confounding biological activity; poor reproducibility. |
| Forced Degradation | Chemical Stability | < 10% degradation under stress | Compound is unstable; requires specific handling/storage to ensure consistent results over time. |
Conclusion
The successful and reproducible use of this compound in a research setting is not a matter of chance, but a result of deliberate and rigorous scientific practice. By understanding the chemical challenges inherent in substituted indazole synthesis, particularly regioselectivity, and by implementing a comprehensive, multi-tiered quality control framework, researchers can build the necessary foundation of trust in their materials. This guide provides the logical and procedural framework to ensure that every experiment begins with a well-characterized, pure, and stable compound, thereby guaranteeing the integrity and reproducibility of the resulting scientific data.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison for Drug Discovery Professionals: Evaluating 4-Bromo-7-ethoxy-1H-indazole in the Context of Established TBK1 Inhibitors
In the landscape of contemporary drug discovery, the quest for selective and potent modulators of key signaling pathways is paramount. One such pathway of significant interest is the innate immune signaling cascade orchestrated by TANK-binding kinase 1 (TBK1). Dysregulation of TBK1 activity has been implicated in a spectrum of human pathologies, including autoimmune disorders, neuroinflammation, and various cancers. This has spurred the development of small molecule inhibitors aimed at therapeutically targeting this kinase.
This guide provides a comprehensive head-to-head comparison of a novel indazole derivative, 4-Bromo-7-ethoxy-1H-indazole, with established TBK1 inhibitors. Given the nascent status of this compound in the scientific literature, we will frame this analysis as a prospective evaluation, drawing upon the known pharmacophoric attributes of the indazole scaffold and comparing its hypothetical performance against the well-characterized inhibitors, Amlexanox and GSK8612. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing novel chemical entities in the context of known therapeutic agents.
The Central Role of TBK1 in Innate Immunity and Disease
TBK1 is a non-canonical IκB kinase (IKK) that plays a pivotal role in the innate immune system. It functions as a critical downstream node in several pattern recognition receptor (PRR) signaling pathways, including the Toll-like receptor (TLR) and RIG-I-like receptor (RLR) pathways. Upon activation by upstream signals, such as viral nucleic acids, TBK1 phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β), which are essential for establishing an antiviral state. Beyond its role in antiviral immunity, TBK1 is also involved in regulating inflammation, autophagy, and cell proliferation.
Figure 1: Simplified TBK1 Signaling Pathway. This diagram illustrates the activation of TBK1 by various upstream signals and its subsequent phosphorylation of IRF3, leading to the production of type I interferons.
The Competitors: A Snapshot of this compound, Amlexanox, and GSK8612
For a meaningful comparison, we will evaluate our hypothetical novel compound, this compound, against two well-established TBK1 inhibitors with distinct profiles: Amlexanox, a clinically used drug with moderate potency, and GSK8612, a highly potent and selective research tool.
| Compound | Structure | Key Characteristics |
| This compound | (Structure not available) | A novel indazole derivative. The indazole scaffold is a known "privileged structure" in medicinal chemistry, often associated with kinase inhibitory activity. The bromo and ethoxy substitutions are expected to modulate its potency, selectivity, and pharmacokinetic properties. |
| Amlexanox | (Structure available in literature) | An approved drug for the treatment of aphthous ulcers and asthma[1]. It was later identified as a dual inhibitor of TBK1 and the closely related IKKε[2]. It exhibits moderate potency and has a known safety profile in humans[3]. |
| GSK8612 | (Structure available in literature) | A highly potent and selective TBK1 inhibitor developed for research purposes[4][5]. It displays excellent selectivity over other kinases, making it a valuable tool for dissecting the specific roles of TBK1[4]. |
Head-to-Head Performance Metrics: A Data-Driven Comparison
To provide a quantitative comparison, we will examine key performance indicators for these inhibitors. The data for Amlexanox and GSK8612 are derived from published literature, while the values for this compound are presented as hypothetical targets for a successful drug discovery program.
| Parameter | Amlexanox | GSK8612 | This compound (Hypothetical Target) |
| TBK1 IC50 (in vitro) | ~1-2 µM[6] | pIC50 = 6.8 (~158 nM)[4] | <100 nM |
| IKKε IC50 (in vitro) | ~1-2 µM[6] | pKd = 6.0 (~1 µM)[7] | >1 µM (for selectivity) |
| Cellular p-IRF3 Inhibition IC50 | Not widely reported | pIC50 = 6.0 (~1 µM) in Ramos cells[4] | <500 nM |
| IFN-β Secretion Inhibition IC50 | Not widely reported | pIC50 = 6.3 (~500 nM) in THP-1 cells (cGAMP stimulated)[4] | <500 nM |
| Kinase Selectivity | Selective against canonical IKKs (IKKα/β) and a broad panel of other kinases[6]. | Highly selective; >100-fold selectivity over IKKε and no significant off-targets within 10-fold affinity of TBK1 in a kinome scan[7]. | >50-fold selectivity against a panel of relevant kinases. |
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and reproducible comparison, standardized experimental protocols are essential. The following section details the methodologies for key assays used to characterize and compare TBK1 inhibitors.
In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Figure 2: ADP-Glo™ Kinase Assay Workflow. A schematic representation of the steps involved in the ADP-Glo™ kinase assay.
Protocol:
-
Prepare Reagents:
-
TBK1 Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT[8].
-
Recombinant human TBK1 enzyme.
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).
-
ATP solution.
-
Test compounds (this compound, Amlexanox, GSK8612) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of test compound or DMSO vehicle.
-
Add 2 µL of TBK1 enzyme solution.
-
Add 2 µL of a mix of substrate and ATP to initiate the reaction. The final concentrations should be optimized, but a starting point could be 25 µM ATP[8].
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Cellular Phospho-IRF3 Western Blot Assay
This assay measures the ability of the inhibitors to block the phosphorylation of IRF3, a direct substrate of TBK1, in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed human monocytic THP-1 cells or another suitable cell line in 6-well plates.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with a TBK1 activator, such as poly(I:C) (a TLR3 agonist) or cGAMP (a STING agonist), for a predetermined time (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IRF3 signal to the total IRF3 signal.
-
Calculate the percentage of inhibition at each compound concentration and determine the cellular IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound directly binds to its intended target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram outlines the key steps in a CETSA experiment to assess target engagement.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with the test compound or vehicle control for 1-2 hours.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant and analyze the amount of soluble TBK1 by Western blotting using a TBK1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble TBK1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of a novel indazole derivative, this compound, with the established TBK1 inhibitors Amlexanox and GSK8612. By employing the detailed experimental protocols outlined herein, researchers can generate robust and comparable data to assess the potency, selectivity, and cellular efficacy of new chemical entities.
For this compound to emerge as a promising lead compound, it should ideally exhibit high potency for TBK1, with an IC₅₀ in the nanomolar range, and demonstrate significant selectivity over the closely related IKKε and other kinases. Furthermore, it must effectively engage TBK1 in a cellular context, leading to the inhibition of downstream signaling events such as IRF3 phosphorylation and type I interferon production.
The indazole scaffold holds considerable promise for the development of novel kinase inhibitors. Through systematic structure-activity relationship (SAR) studies, guided by the comparative data generated against established inhibitors, it is conceivable that derivatives of this compound could be optimized to yield next-generation TBK1 inhibitors with superior therapeutic profiles. The methodologies and comparative data presented in this guide offer a clear path forward for such endeavors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Amlexanox? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. promega.com [promega.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-7-ethoxy-1H-indazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Bromo-7-ethoxy-1H-indazole (CAS No. 1351668-22-8), a halogenated indazole derivative commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with regulatory standards. This document synthesizes regulatory requirements, safety data, and field-proven best practices to offer a comprehensive and self-validating system for waste management.
Part 1: Hazard Assessment and Characterization
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | Precautionary Statement | Supporting Sources |
| Acute Oral Toxicity | Toxic if swallowed. Ingestion can lead to severe illness or death. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do not eat, drink, or smoke when using this product. | [2] |
| Skin Irritation | Causes skin irritation, which may include redness, itching, and blistering. | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or fumes. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [1][2] |
| Environmental Hazard | As a brominated organic compound, it is classified as a halogenated organic waste, posing a potential threat to the environment if disposed of improperly. | WGK 3 (for 4-Bromo-1H-indazole), indicating it is highly hazardous to water. |
Part 2: Regulatory Framework: EPA and OSHA Compliance
The disposal of this compound is governed by federal and state regulations. The two primary federal agencies involved are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste management from "cradle to grave".[3][4] This means that the generator of the waste is responsible for its safe handling, transport, and ultimate disposal.[4] this compound must be managed as a hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard for "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[5][6] This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals to protect laboratory workers.[5]
Part 3: Personal Protective Equipment (PPE) and Safety Measures
Given the compound's hazard profile, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or Viton. Double gloving is recommended.
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are required.[2]
-
Skin and Body Protection: A fully buttoned lab coat must be worn.[7] For larger quantities or when handling spills, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of solid material or solutions should be performed inside a certified chemical fume hood to prevent inhalation.[8]
Part 4: Step-by-Step Disposal Protocol
The cornerstone of proper disposal for this compound is strict waste segregation. As a brominated compound, it must be classified as a halogenated organic waste .[9][10] Commingling this waste with non-halogenated streams is a common and costly error, as it forces the entire mixture to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[11]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
-
-
Designate a specific, labeled waste container solely for Halogenated Organic Waste .[9] Do not mix with other waste categories like acids, bases, or non-halogenated organics.[9][12]
Step 2: Container Selection and Preparation
-
Liquid Waste: Use a chemically compatible, sealable container, typically a high-density polyethylene (HDPE) carboy.[13] Ensure the container is clean and dry before use.
-
Solid Waste: Collect dry waste (pure compound, contaminated gloves, wipes, etc.) in a separate, clearly labeled, sealable container, such as a lined drum or a designated hazardous waste bag inside a rigid container.
-
Never fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion.[10]
Step 3: Waste Accumulation and Labeling
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and include:
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[6]
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Maintain a log sheet on or near the container, detailing the contents and approximate quantities added.[14]
-
Keep containers securely closed at all times, except when adding waste.[12][14]
Step 4: Storage and Final Disposal
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[14]
-
The storage area must be a secondary containment unit (e.g., a spill tray or cabinet) away from incompatible materials, heat sources, and drains.[12][13]
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department.
-
Waste will be transported by a certified hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration.[4][9][15]
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from the point of generation to its final disposal.
Caption: Disposal workflow for this compound.
Part 6: Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).[13]
-
Carefully sweep or scoop the absorbed material into a designated halogenated solid waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If flammable solvents are involved, turn off ignition sources if it is safe to do so.[10]
-
Close the laboratory door and prevent entry.
-
Contact your institution's emergency response line or EH&S department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[8]
-
For any exposure, refer to the first aid measures in the compound's SDS or that of a similar compound.[1][2] For skin/eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] If swallowed, seek immediate medical assistance.[2][7]
References
- 1. fishersci.de [fishersci.de]
- 2. aksci.com [aksci.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. osha.gov [osha.gov]
- 6. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 7. fishersci.com [fishersci.com]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. usbioclean.com [usbioclean.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 4-Bromo-7-ethoxy-1H-indazole
Disclaimer: As a Senior Application Scientist, it is my priority to provide the most accurate and practical safety guidance. At the time of writing, a specific Safety Data Sheet (SDS) for 4-Bromo-7-ethoxy-1H-indazole is not publicly available. Therefore, this guide is predicated on the known hazards of the closely related compound, 4-Bromo-1H-indazole, and general principles of laboratory safety for handling substituted indazoles. It is imperative that users of this guide conduct their own risk assessment in conjunction with their institution's Environmental Health and Safety (EHS) department before commencing any work.
This document is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.
I. Hazard Identification and Risk Assessment
Substituted indazoles as a class of compounds can present significant health hazards. Based on the available data for 4-Bromo-1H-indazole, it is prudent to assume that this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Assumed Hazard Classifications:
-
Skin Irritation (Category 2)[1]
-
Eye Irritation (Category 2)[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[1][2]
The addition of a 7-ethoxy group is not expected to mitigate these primary hazards. Therefore, all handling procedures must be designed to minimize exposure.
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving is advisable when handling the solid. |
| Eyes | Safety goggles | Provides superior protection against splashes and airborne particles compared to safety glasses. |
| Face | Face shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing during solution preparation or transfers. |
| Body | Laboratory coat | A flame-resistant lab coat with tight cuffs is required to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | A half-mask respirator with P100 (particulate) filters is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. |
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.
A. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Verify Equipment: Before starting, ensure that all necessary PPE is available and in good condition. The chemical fume hood should have a current certification.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[4] Ensure that a spill kit appropriate for solid chemical spills is available.
B. Handling the Compound:
-
Don PPE: Wear all required PPE as detailed in the table above before entering the designated handling area.
-
Avoid Dust Formation: When handling the solid material, use appropriate tools such as spatulas to carefully transfer the compound. Avoid any actions that could generate dust.
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
C. In Case of a Spill:
-
Evacuate: Immediately evacuate the immediate area of the spill.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Cleanup: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.
The following workflow diagram illustrates the key decision points and safety measures for handling this compound.
Caption: Workflow for the safe handling of this compound.
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including excess reagent and contaminated materials (e.g., weigh boats, paper towels), in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
B. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic until they are collected by your institution's EHS department.
C. Regulatory Compliance:
Dispose of all waste in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
